molecular formula C26H37N5O5S B8095270 (S,R,S)-Ahpc-peg1-NH2

(S,R,S)-Ahpc-peg1-NH2

Número de catálogo: B8095270
Peso molecular: 531.7 g/mol
Clave InChI: PSFPAHIYWIEFHI-ZRCGQRJVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S,R,S)-AHPC-PEG1-NH2 hydrochloride is a protein degrader building block specifically designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1] . This conjugate serves as an E3 ligase ligand-linker, incorporating a VH032-based ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex [1] [2] . It features a pendant amine (-NH2) functional group, rendered as a hydrochloride salt for stability, which is reactive with carboxyl groups on target protein ligands [1] . This enables researchers to covalently link the VHL ligand to a molecule targeting a protein of interest, creating a bifunctional PROTAC molecule. In the mechanism of PROTACs, these bifunctional molecules simultaneously bind to the target protein and the E3 ubiquitin ligase, forming a ternary complex [2] [4] . This proximity induces ubiquitination of the target protein, leading to its recognition and degradation by the proteasome [4] . The integration of a PEG1 linker in this building block provides flexibility and hydrophilicity, which can be critical for facilitating the productive formation of the ternary complex. Even slight alterations in linkers can significantly affect the efficiency of target degradation, making access to diverse linker architectures essential for optimizing PROTAC screening campaigns [1] [4] . With an assay of ≥95% [1] , this high-purity compound is a vital reagent for researchers in chemical biology and drug discovery who are developing targeted protein degraders to probe protein function or to address challenging therapeutic targets. The product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5S/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33)/t19-,20+,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFPAHIYWIEFHI-ZRCGQRJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-Ahpc-peg1-NH2: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-Ahpc-peg1-NH2 is a key building block in the development of proteolysis-targeting chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This technical guide provides an in-depth overview of its structure, properties, and applications for researchers, scientists, and drug development professionals.

Core Concepts: Structure and Function

This compound is a bifunctional molecule composed of two key moieties connected by a linker:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-Ahpc portion of the molecule, also known as VH032-NH2, is a potent ligand for the VHL E3 ubiquitin ligase.[1][2][3] This component serves to recruit the cellular protein degradation machinery.

  • A PEG Linker with a Terminal Amine: The peg1-NH2 component is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2) group.[2][4] This amine provides a reactive handle for conjugation to a ligand targeting a specific protein of interest. The PEG linker itself enhances the solubility and can influence the pharmacokinetic properties of the final PROTAC molecule.[5][][7]

The primary application of this compound is in the synthesis of PROTACs.[2][4] By conjugating a target protein ligand to the terminal amine of this compound, a heterobifunctional molecule is created that can simultaneously bind to both the target protein and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Synonyms VH032-PEG1-NH2, (2S,4R)-1-((S)-2-(2-(2-Aminoethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide[2][4]
Molecular Formula C26H37N5O5S (free base)[4]
Molecular Weight 531.67 g/mol (free base)[2][4]
Appearance Powder or crystals[4]
Purity ≥95%[4]
Storage Conditions 2-8°C (short term), -20°C to -80°C (long term)[2][4]

Experimental Protocols

The following provides a generalized protocol for the synthesis of a PROTAC using this compound and a target protein ligand containing a carboxylic acid functional group.

Materials:

  • This compound hydrochloride

  • Target protein ligand with a carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolution: Dissolve the target protein ligand with a carboxylic acid in anhydrous DMF.

  • Activation: Add amide coupling reagents (e.g., HATU and HOBt) and DIPEA to the solution to activate the carboxylic acid. Stir at room temperature for 15-30 minutes.

  • Coupling: Add a solution of this compound hydrochloride in anhydrous DMF to the activated ligand solution. The molar ratio of the activated ligand to this compound should be optimized, but a 1.2:1 ratio is a common starting point.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.

Visualization of Key Processes

To further elucidate the role of this compound in targeted protein degradation, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC synthesis.

PROTAC_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC ((S,R,S)-Ahpc-peg1-Target Ligand) TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Induces Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recruited to DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_synthesis_workflow PROTAC Synthesis Workflow using this compound Start Start LigandPrep Prepare Target Ligand (with -COOH) Start->LigandPrep LinkerPrep Prepare this compound (in DMF) Start->LinkerPrep Activation Activate Carboxylic Acid (HATU, DIPEA in DMF) LigandPrep->Activation Coupling Amide Coupling Reaction Activation->Coupling LinkerPrep->Coupling Purification Purification (Reverse-Phase HPLC) Coupling->Purification Characterization Characterization (MS, NMR) Purification->Characterization End End Characterization->End

Caption: PROTAC synthesis workflow.

References

An In-depth Technical Guide on the Role of (S,R,S)-Ahpc-peg1-NH2 in E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest. A critical component of any PROTAC is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the target protein. Among the most widely utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) E3 ligase.

This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-peg1-NH2 , a key building block in the synthesis of VHL-recruiting PROTACs. (S,R,S)-Ahpc, a derivative of the potent VHL ligand VH032, serves as the VHL-binding moiety. The appended single polyethylene (B3416737) glycol (PEG) unit with a terminal amine (-peg1-NH2) provides a versatile linker attachment point for conjugation to a target protein ligand. This guide will delve into its mechanism of action, provide quantitative data on its role in E3 ligase recruitment, detail relevant experimental protocols, and present visual diagrams of key processes.

Core Concepts: The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

The role of this compound in this process is to serve as the foundational element that engages the VHL E3 ligase. The (S,R,S)-Ahpc core binds with high affinity to the substrate recognition pocket of VHL. The -peg1-NH2 linker provides a reactive handle for the covalent attachment of a "warhead" ligand that binds to the POI. The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.

Data Presentation: Physicochemical and Binding Properties

While specific binding affinity data for the isolated this compound molecule is not extensively published, the affinity of the parent (S,R,S)-Ahpc core to the VHL complex is well-established. The addition of a short PEG linker is generally considered to have a minimal impact on the intrinsic binding affinity of the VHL ligand itself but can significantly influence the overall properties of the final PROTAC molecule, such as solubility and cell permeability. The primary role of the -peg1-NH2 moiety is to serve as a conjugation point, and its impact is more pronounced in the context of the entire PROTAC molecule and its ability to form a stable and productive ternary complex.

Below is a table summarizing representative binding affinities for the parent VHL ligand and the degradation efficacy of PROTACs utilizing similar short linkers.

CompoundDescriptionBinding Affinity (Kd to VCB)PROTAC ExampleTarget ProteinDC50Dmax
VH032 Parent VHL Ligand185 nM----
(S,R,S)-Ahpc Core VHL binding moiety of the topic compoundSimilar to VH032PROTAC 1 (hypothetical)BRD4<10 nM>90%
PROTAC with short PEG linker Representative PROTAC-MZ1BRD4~25 nM>90%

VCB: VHL-Elongin B-Elongin C complex. Data is representative and compiled from various sources in the literature.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling this compound to a target protein ligand possessing a carboxylic acid functionality.

Materials:

  • This compound

  • Target Protein Ligand-COOH

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the Target Protein Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[1]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Perform the same immunoblotting steps for the loading control.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Protocol 3: Fluorescence Polarization (FP) Assay for VHL Binding

This competitive binding assay measures the ability of a compound to displace a fluorescently labeled ligand from VHL.[2]

Materials:

  • Recombinant VHL-ElonginB-ElonginC (VCB) complex

  • Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule VHL binder)

  • Test compound (e.g., the synthesized PROTAC)

  • Assay buffer

  • Black, low-binding microplate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the VCB complex and the fluorescently labeled VHL ligand to each well.

  • Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no VCB complex (minimum polarization).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC (S,R,S)-Ahpc-peg1-Warhead PROTAC POI->PROTAC Binds to Warhead VHL VHL E3 Ligase VHL->PROTAC Recruited by (S,R,S)-Ahpc Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Proteasome->POI_bound Protein Degradation POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC VHL_bound VHL

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_invitro In Vitro Assays cluster_cellular Cellular Assays start This compound + POI-Ligand-COOH coupling Amide Coupling (HATU, DIPEA) start->coupling purification Purification (HPLC) coupling->purification characterization Characterization (NMR, MS) purification->characterization binding_assay VHL Binding Assay (e.g., FP, SPR) characterization->binding_assay Test Binding cell_treatment Cell Treatment with PROTAC characterization->cell_treatment Test Degradation ternary_assay Ternary Complex Formation Assay binding_assay->ternary_assay western_blot Western Blot cell_treatment->western_blot quantification Degradation Quantification (DC50, Dmax) western_blot->quantification

Caption: Generalized experimental workflow for PROTAC development.

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its (S,R,S)-Ahpc core ensures high-affinity binding to the VHL E3 ligase, while the -peg1-NH2 linker provides a convenient and efficient point of conjugation for the attachment of a target-protein-binding ligand. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic applications. The continued exploration of different linker compositions and lengths, building upon foundational blocks like this compound, will undoubtedly lead to the development of next-generation protein degraders with enhanced efficacy and drug-like properties.

References

(S,R,S)-Ahpc-peg1-NH2: A Technical Guide to a Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD results in the complete removal of the target protein, offering a more profound and potentially durable therapeutic effect. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that orchestrate the degradation of specific proteins.

PROTACs consist of two key moieties connected by a chemical linker: one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase.[1][2] This dual binding brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. Polyubiquitinated proteins are then recognized and degraded by the proteasome.

(S,R,S)-Ahpc-peg1-NH2: A Versatile VHL Ligand-Linker Conjugate

This compound, also known as VH032-PEG1-NH2, is a pre-synthesized chemical entity that serves as a crucial building block in the construction of PROTACs.[1][3] It comprises two essential components:

  • (S,R,S)-AHPC: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC design.[4][5][6] The specific (S,R,S) stereochemistry is critical for its activity, while the (S,S,S) isomer serves as an inactive control in experiments.[6]

  • peg1-NH2 Linker: This component is a short polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine (-NH2) group. The PEG linker provides spacing and can improve the solubility of the resulting PROTAC molecule.[7] The amine group offers a convenient chemical handle for conjugation to a ligand that targets the protein of interest.

By providing a ready-to-use VHL ligand and linker, this compound streamlines the synthesis of novel PROTACs, allowing researchers to focus on developing and optimizing the target-binding portion of the molecule.

Mechanism of Action

The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a target protein binder, the resulting PROTAC mediates the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome.

Below is a diagram illustrating the signaling pathway for targeted protein degradation mediated by a PROTAC incorporating the (S,R,S)-AHPC moiety.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Workflow cluster_1 PROTAC Development and Evaluation Workflow Start Start: Identify Target Protein Ligand_Design Design/Select Target Ligand (with handle) Start->Ligand_Design PROTAC_Synthesis Synthesize PROTAC using This compound Ligand_Design->PROTAC_Synthesis Biochemical_Assay Biochemical Assays (e.g., Binding Affinity) PROTAC_Synthesis->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Western Blot for Degradation) Biochemical_Assay->Cellular_Assay Data_Analysis Data Analysis (DC50, Dmax) Cellular_Assay->Data_Analysis Optimization Optimization of Linker or Ligand Data_Analysis->Optimization Optimization->Ligand_Design Iterate End Lead PROTAC Candidate Optimization->End Finalize

References

An In-depth Technical Guide to the VHL Ligand (S,R,S)-Ahpc-peg1-NH2 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg1-NH2, also known as VH032-PEG1-NH2, is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the rapidly advancing field of targeted protein degradation.[1][2] It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-Ahpc (also known as VH032), connected to a short polyethylene (B3416737) glycol (PEG1) linker terminating in an amine group.[3][4] This bifunctional molecule serves as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein. The availability of well-characterized and high-affinity E3 ligase ligands like this compound is fundamental to the rational design and development of potent and selective PROTAC degraders.[5]

This technical guide provides a comprehensive overview of this compound, including its role in the VHL-mediated ubiquitination pathway, quantitative binding data, and detailed experimental protocols for its synthesis and application in targeted protein degradation studies.

The VHL E3 Ubiquitin Ligase Pathway and the Role of this compound

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL-Cullin-RING E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for degradation under normoxic conditions. The VHL complex recognizes a hydroxylated proline residue on HIF-1α, leading to its polyubiquitination and subsequent destruction by the proteasome.

(S,R,S)-Ahpc is a potent small molecule ligand that mimics the hydroxylated proline motif of HIF-1α, allowing it to bind to the substrate recognition pocket of VHL with high affinity.[6][7] In the context of a PROTAC, the (S,R,S)-Ahpc moiety of this compound serves to recruit the VHL E3 ligase complex. The terminal amine group of the PEG1 linker allows for the covalent attachment of a ligand for a specific protein of interest, thus creating a PROTAC.

The resulting PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

VHL_Pathway cluster_PROTAC PROTAC-mediated Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC binds to Ternary_Complex Ternary Complex (Target-PROTAC-VHL) VHL_E3_Ligase VHL E3 Ligase Complex VHL_E3_Ligase->PROTAC recruited by (S,R,S)-Ahpc moiety Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein degrades Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target poly-ubiquitination Ub_Target->Proteasome recognized by

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data

LigandParameterValueAssay MethodReference
VH032 ((S,R,S)-Ahpc) Kd185 nMIsothermal Titration Calorimetry (ITC)[6][7][8]
IC50352.2 nMFP Assay[9]
Ki142.1 nMFP Assay[9]
IC5077.8 nMTR-FRET Assay[1]
Ki33.4 nMTR-FRET Assay[1]
VH032-PEG4-amine IC50430.8 nMFP Assay[9]
Ki181.0 nMFP Assay[9]
IC505.9 nMTR-FRET Assay[1]
Ki6.8 nMTR-FRET Assay[1]

Table 1: Quantitative Binding Data for VH032 and a PEGylated Analog.

Experimental Protocols

Representative Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of the parent compound VH032 and similar PEGylated derivatives, a representative synthetic route can be outlined. The synthesis would typically start from the free amine precursor, (S,R,S)-AHPC (VH032-NH2).

Materials:

  • (S,R,S)-AHPC (VH032-NH2)

  • Boc-NH-PEG1-COOH (or a suitable activated ester)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Coupling Reaction: Dissolve (S,R,S)-AHPC in an anhydrous aprotic solvent such as DMF. Add Boc-NH-PEG1-COOH, a coupling agent like HATU, and a non-nucleophilic base such as DIPEA. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is purified by flash column chromatography on silica gel.

  • Boc Deprotection: The purified Boc-protected intermediate is dissolved in a suitable solvent like DCM. An excess of TFA is added, and the reaction is stirred at room temperature to remove the Boc protecting group.

  • Final Purification: After completion of the deprotection, the solvent and excess TFA are removed under reduced pressure. The final product, this compound, is then purified by preparative HPLC to yield the desired compound with high purity.

Synthesis_Workflow Start Start Coupling Amide Coupling of (S,R,S)-AHPC and Boc-NH-PEG1-COOH Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification1 Flash Column Chromatography Workup->Purification1 Deprotection Boc Deprotection with TFA Purification1->Deprotection Purification2 Preparative HPLC Deprotection->Purification2 End End Purification2->End

Figure 2: Representative synthesis workflow.
In Vitro VHL Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from a published method for characterizing VHL ligands.[9]

Materials:

  • GST-tagged VCB (VHL-Elongin C-Elongin B) complex

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • BODIPY FL-labeled VHL ligand (e.g., a fluorescent probe based on VH032, acceptor fluorophore)

  • This compound or PROTACs derived from it

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

  • 384-well low-volume plates

Procedure:

  • Prepare a solution of the GST-VCB complex and the terbium-labeled anti-GST antibody in assay buffer.

  • Prepare serial dilutions of the test compound (this compound or a PROTAC) in assay buffer.

  • Add the test compound dilutions to the wells of the 384-well plate.

  • Add the GST-VCB/antibody mixture to the wells.

  • Add the BODIPY FL-labeled VHL ligand to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), protected from light.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (terbium) and acceptor (BODIPY FL).

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines the general steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western_Blot_Workflow Start Start Cell_Culture Cell Seeding and Treatment with PROTAC Start->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Reprobe Strip and Re-probe (Loading Control) Detection->Reprobe Analysis Densitometry and Data Analysis Reprobe->Analysis End End Analysis->End

Figure 3: Western blot workflow for protein degradation.
In Vivo PROTAC Degradation Assay in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of a PROTAC derived from this compound in a subcutaneous tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line that forms solid tumors

  • Matrigel

  • PROTAC of interest

  • Vehicle for in vivo administration (e.g., a formulation containing DMSO, PEG300, Tween 80, and saline)

  • Calipers for tumor measurement

  • Equipment for animal dosing (e.g., syringes)

  • Reagents and equipment for Western blot analysis (as described above)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • PROTAC Formulation and Administration: Prepare a stable formulation of the PROTAC in a suitable vehicle. Administer the PROTAC to the treatment group via a chosen route (e.g., intraperitoneal, intravenous, or oral) at a specific dose and schedule. Administer the vehicle to the control group.

  • Efficacy Monitoring: Measure tumor volumes with calipers at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, euthanize a subset of mice from each group. Excise the tumors and prepare lysates.

  • Western Blot Analysis of Tumor Lysates: Perform Western blotting on the tumor lysates to quantify the levels of the target protein, as described in the in vitro protocol. This will confirm target engagement and degradation in vivo.

Conclusion

This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its high affinity for the VHL E3 ligase, coupled with a versatile linker for conjugation to target protein ligands, makes it a cornerstone in the design of novel therapeutics for a wide range of diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate PROTACs incorporating this important VHL ligand, thereby accelerating the discovery and development of new targeted protein degraders.

References

The Advent of a Key Building Block: A Technical Guide to the Discovery and Development of (S,R,S)-Ahpc-peg1-NH2 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-Ahpc-peg1-NH2 has emerged as a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. This E3 ligase ligand-linker conjugate, while not a therapeutic agent in itself, represents a significant development in the construction of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, development, and application, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.

From Concept to Chemical Tool: The Genesis of this compound

The development of this compound is intrinsically linked to the evolution of PROTAC technology. First conceptualized in 2001, PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]

The "(S,R,S)-AHPC" component of the molecule is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly exploited E3 ligases in PROTAC design.[4] The discovery of potent small-molecule VHL ligands was a critical step in advancing PROTAC technology from a proof-of-concept to a viable therapeutic strategy. The "peg1-NH2" portion is a short polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. The inclusion of a PEG linker can enhance the solubility and cell permeability of the resulting PROTAC, while the terminal amine provides a convenient attachment point for a target protein ligand.[5] Thus, this compound was developed as a modular building block to streamline the synthesis of VHL-based PROTACs.[3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using this compound operate through a catalytic mechanism that induces the degradation of a target protein. The process begins with the formation of a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds to Target Ligand PROTAC (S,R,S)-Ahpc-peg1-Target Ligand (PROTAC) VHL VHL E3 Ligase VHL->Ternary_Complex Binds to (S,R,S)-AHPC Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E1/E2 & Ubiquitin Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of Representative PROTACs

Table 1: Degradation Potency and Efficacy of Representative BET-targeting PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4H6618>90
MZ1BRD4H83823>90
ARV-771BRD2/3/422Rv1<5>90[6][7]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Binary and Ternary Complex Binding Affinities of MZ1

Binding InteractionMethodKd (nM)Reference
MZ1 to BRD4 (BD2)ITC15[8]
MZ1 to VCB ComplexITC66[8]
Ternary Complex (BRD4::MZ1::VCB)ITC3.7[8]

Kd: Dissociation constant. ITC: Isothermal Titration Calorimetry. VCB: VHL-ElonginC-ElonginB complex.

Experimental Protocols

The development and characterization of PROTACs synthesized from this compound involve a series of key experiments. Below are detailed methodologies for these critical assays.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized target protein ligand to this compound.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid moiety

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the target protein ligand-COOH (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR.

Synthesis_Workflow start Start dissolve_ligand Dissolve Target Ligand-COOH in DMF start->dissolve_ligand activate Activate with HATU/DIPEA dissolve_ligand->activate add_ahpc Add this compound activate->add_ahpc react Stir Overnight at RT add_ahpc->react monitor Monitor with LC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by HPLC workup->purify characterize Characterize by HRMS and NMR purify->characterize end End characterize->end

Figure 2: General workflow for PROTAC synthesis.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.[9][10]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant VHL E3 ligase complex

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • Synthesized PROTAC

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

Procedure:

  • Assemble the ubiquitination reaction mixture in a microcentrifuge tube containing reaction buffer, ATP, ubiquitin, E1, E2, and the VHL E3 ligase complex.

  • Add the recombinant target protein.

  • Add the PROTAC at various concentrations (a vehicle control, e.g., DMSO, should be included).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for the target protein.

  • A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be visible in the presence of a functional PROTAC.

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the ternary complex.[11]

Materials:

  • Tagged recombinant target protein (e.g., GST-tagged)

  • Tagged recombinant VHL E3 ligase complex (e.g., FLAG-tagged)

  • Synthesized PROTAC

  • AlphaLISA anti-GST Acceptor beads

  • AlphaLISA anti-FLAG Donor beads

  • Assay buffer

  • 384-well microplate

  • AlphaLISA-compatible plate reader

Procedure:

  • Add the GST-tagged target protein, FLAG-tagged VHL complex, and varying concentrations of the PROTAC to the wells of a 384-well plate.

  • Incubate at room temperature to allow for complex formation.

  • Add the anti-GST Acceptor beads and incubate in the dark.

  • Add the anti-FLAG Donor beads and incubate in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay assesses the functional consequence of target protein degradation on cell proliferation.[12][13]

Materials:

  • Cancer cell line expressing the target protein

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC (include a vehicle control).

  • Incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Application in Modulating Signaling Pathways: The Case of BRD4

A prominent application of PROTACs synthesized from VHL ligands like (S,R,S)-AHPC is the degradation of BRD4. BRD4 is an epigenetic reader that plays a critical role in the transcription of oncogenes, most notably c-MYC. By binding to acetylated histones at super-enhancers, BRD4 recruits the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. Degradation of BRD4 via a PROTAC leads to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.[14][15]

BRD4_Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Transcriptional Activation cluster_2 Cellular Response Histones Acetylated Histones (Super-Enhancers) BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits Degradation BRD4 Degradation BRD4->Degradation PolII RNA Polymerase II PTEFb->PolII Activates cMYC_Gene c-MYC Gene PolII->cMYC_Gene Transcribes cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translation Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation Promotes PROTAC BRD4-targeting PROTAC PROTAC->BRD4

Figure 3: BRD4 signaling pathway and its disruption by a PROTAC.

Conclusion

This compound stands as a testament to the progress in rational drug design within the field of targeted protein degradation. Its development provides a streamlined and effective means for constructing potent and selective VHL-based PROTACs. By understanding its role as a key building block and applying the detailed experimental protocols outlined in this guide, researchers are well-equipped to advance the discovery and development of novel therapeutics that leverage the power of the ubiquitin-proteasome system to combat a wide range of diseases.

References

The Chemical Biology Applications of (S,R,S)-Ahpc-peg1-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-Ahpc-peg1-NH2 is a pivotal molecular tool in the rapidly advancing field of chemical biology, particularly in the domain of targeted protein degradation. This synthetic E3 ligase ligand-linker conjugate serves as a foundational building block for the creation of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This guide provides a comprehensive overview of the core applications, experimental methodologies, and signaling pathways associated with the use of this compound.

Core Concept: A Bridge to Protein Degradation

This compound is a heterobifunctional molecule comprising three key components:

  • An (S,R,S)-Ahpc moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC technology.[1][2]

  • A single polyethylene (B3416737) glycol (PEG) unit (peg1): This flexible linker provides the necessary spacing and solubility to the resulting PROTAC molecule.[3] The linker's length and composition are critical for the efficacy of the final PROTAC.[4]

  • A terminal amine group (-NH2): This reactive functional group allows for the covalent attachment of a ligand that targets a specific protein of interest (POI).

The primary application of this compound is in the synthesis of PROTACs. These chimeric molecules function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2]

The PROTAC Signaling Pathway: A Mechanism of Induced Degradation

The PROTACs synthesized using this compound operate through a catalytic mechanism that leads to the degradation of a target protein. This process can be visualized as a series of sequential events:

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Proteasomal Degradation PROTAC PROTAC ((S,R,S)-Ahpc-peg1-Target Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Free_PROTAC Free PROTAC Ternary_Complex->Free_PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Ub Ubiquitin Ub->Ub_POI Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Free_PROTAC->PROTAC Recycling

PROTAC-mediated protein degradation pathway.

Quantitative Data in PROTAC Development

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for VHL-recruiting PROTACs targeting different proteins, illustrating the potency that can be achieved. While these examples do not utilize the exact this compound linker, they provide a relevant benchmark for VHL-based degraders.

PROTAC NameTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
LC-2KRASG12CNCI-H20300.59 ± 0.20~80[5]
LC-2MIA PaCa-20.32 ± 0.08~75[5]
PROTAC 9HDAC1HCT1160.55 ± 0.18>80[6]
PROTAC 9HDAC3HCT1160.53 ± 0.13>90[6]

Experimental Protocols

The development and evaluation of PROTACs synthesized from this compound involve a series of well-defined experimental procedures.

Synthesis of a PROTAC

The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction. The terminal amine of the linker-ligand conjugate is reacted with a carboxylic acid on the target protein ligand.

PROTAC_Synthesis_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Purification & Analysis cluster_3 Product Ahpc_Linker This compound Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Ahpc_Linker->Coupling Target_Ligand Target Ligand-COOH Target_Ligand->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Analysis Characterization (e.g., LC-MS, NMR) Purification->Analysis Final_PROTAC Final PROTAC Analysis->Final_PROTAC

General workflow for PROTAC synthesis.

Detailed Methodology for PROTAC Synthesis:

  • Dissolution: Dissolve the target protein ligand (containing a carboxylic acid) and this compound in an appropriate aprotic solvent such as dimethylformamide (DMF).

  • Activation and Coupling: Add a peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and purify the crude product using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to obtain the pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using analytical methods like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Western Blot for Protein Degradation Assessment

A key experiment to evaluate the efficacy of a synthesized PROTAC is to measure the extent of target protein degradation in a cellular context. Western blotting is the most common technique for this purpose.

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantification, DC50, Dmax) detection->analysis end End analysis->end

Experimental workflow for Western Blot analysis.

Detailed Methodology for Western Blot Analysis:

  • Cell Treatment: Plate the desired cells in a multi-well plate and treat them with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein. Simultaneously, probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[7]

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand, a flexible linker, and a reactive handle, makes it an ideal starting point for the development of novel protein degraders. The systematic application of the experimental protocols outlined in this guide will enable researchers to effectively synthesize and evaluate new PROTAC molecules, contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using (S,R,S)-Ahpc-peg1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The (S,R,S)-Ahpc-peg1-NH2 is a key building block in PROTAC synthesis, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase and a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[2][3] This terminal amine serves as a reactive handle for conjugation to a POI ligand, typically via an amide bond formation.[4][5]

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing this compound.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[6] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[4]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-Ahpc-peg1-POI Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled Polyubiquitination Polyubiquitinated POI Ternary_Complex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of this compound to a POI ligand containing a carboxylic acid.

Materials:

  • This compound hydrochloride

  • POI ligand with a terminal carboxylic acid

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)[4][7]

  • Base: DIPEA (N,N-Diisopropylethylamine)[7]

  • Anhydrous solvents: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)[8]

  • Reagents for workup and purification: Ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, and a suitable system for flash chromatography or preparative HPLC.[9][10]

Procedure:

  • Activation of the POI Ligand (if using EDC/NHS):

    • Dissolve the POI ligand-COOH (1 equivalent) in anhydrous DMF.[4]

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).[4]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]

  • Coupling Reaction:

    • In a separate flask, dissolve this compound hydrochloride (1.2 equivalents) in anhydrous DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base.[7]

    • For HATU coupling: To the solution of the POI ligand-COOH, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents), and stir for a few minutes. Then add the solution of this compound.[9]

    • For EDC/NHS coupling: Add the solution of this compound to the activated POI ligand solution.[4]

    • Stir the reaction mixture at room temperature for 12-24 hours.[8]

    • Monitor the reaction progress by LC-MS.[8]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

    • Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to obtain the final PROTAC.[9][10]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.[8][11]

Synthesis_Workflow Start Starting Materials: This compound POI Ligand-COOH Coupling Amide Coupling (HATU or EDC/NHS, DIPEA, DMF) Start->Coupling Monitoring Reaction Monitoring (LC-MS) Coupling->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (HPLC or Flash Chromatography) Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold PBS (Phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then add lysis buffer.

    • Collect the cell lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.[9]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[12]

Data Presentation

The efficacy of newly synthesized PROTACs is typically evaluated by their DC50 and Dmax values. Below is a table summarizing representative data for VHL-based PROTACs targeting various proteins.

PROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1 BRD4PC33.397[13]
PROTAC 2 BRD4EOL-10.8796[13]
PROTAC 3 BTKMino2.297[12]
PROTAC 4 p38αMDA-MB-23111.55>90[14]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Synthetic Yield Incomplete reaction, side reactions, or purification loss.Optimize coupling reagents and reaction time. Ensure anhydrous conditions. Use alternative purification methods.[13]
No Protein Degradation Poor cell permeability, incorrect linker length, or inactive PROTAC.Assess cell permeability. Synthesize analogues with different linker lengths. Confirm binding to both POI and VHL.[13]
"Hook Effect" Formation of non-productive binary complexes at high concentrations.Perform a wide dose-response experiment to confirm the bell-shaped curve. Use lower concentrations of the PROTAC.[13]

Conclusion

The use of this compound provides a versatile and efficient starting point for the synthesis of VHL-based PROTACs. The protocols and data presented herein offer a comprehensive guide for researchers in the field of targeted protein degradation. Careful optimization of the linker and POI ligand is crucial for the development of potent and selective PROTACs.

References

Application Notes and Protocols for (S,R,S)-Ahpc-peg1-NH2 Conjugation to Target Protein Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

(S,R,S)-Ahpc-peg1-NH2 is a key building block in the synthesis of PROTACs. It comprises the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc, connected to a short polyethylene (B3416737) glycol (PEG1) linker that terminates in a primary amine (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand targeting a specific protein, typically through the formation of a stable amide bond with a carboxylic acid group on the target protein ligand. The inclusion of the PEG linker can enhance the solubility and cell permeability of the resulting PROTAC.

These application notes provide detailed protocols for the conjugation of this compound to a target protein ligand, as well as methods for the purification, characterization, and biological evaluation of the resulting PROTAC.

Data Presentation

The efficacy of a PROTAC is typically characterized by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs, a common application for VHL-based degraders.

PROTAC CompoundTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
ARV-825BRD4CereblonBurkitt's Lymphoma (BL)<1>90[1]
dBET1BRD4CereblonRS4;110.1-0.3>90[1]
MZ1BRD4VHL22Rv1~25>90[2]
QCA570BRD4VHLMV-4-11~1>90[2]
Hypothetical PROTAC BRD4 (S,R,S)-Ahpc Various To be determined To be determined N/A

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Functionalized Target Protein Ligand

This protocol describes a standard procedure for the synthesis of a PROTAC via amide bond formation.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid functional group

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like OxymaPure.

  • Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)

  • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the solution of this compound to the activated target protein ligand mixture.

  • Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product.

  • Once the reaction is complete, the crude reaction mixture can be directly purified or worked up by quenching with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

Protocol 2: Purification of the PROTAC Conjugate by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of the synthesized PROTAC from the crude reaction mixture.

Materials:

  • Crude PROTAC solution

  • Preparative Reverse-Phase HPLC (RP-HPLC) system

  • C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA or FA

  • Lyophilizer

Procedure:

  • Dissolve the crude PROTAC residue in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the filtered sample onto the preparative RP-HPLC system equipped with a C18 column.

  • Elute the PROTAC using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined based on analytical HPLC analysis of the crude mixture.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Collect the fractions corresponding to the desired product peak.

  • Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the PROTAC.

  • Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified PROTAC as a solid.

Protocol 3: Characterization of the PROTAC Conjugate

This protocol describes the analytical methods to confirm the identity and purity of the final PROTAC.

Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inject a small sample of the purified PROTAC onto an analytical LC-MS system.

    • Confirm the purity of the compound by observing a single major peak in the chromatogram.

    • Confirm the identity of the compound by comparing the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire 1H and 13C NMR spectra to confirm the chemical structure of the PROTAC. The spectra should be consistent with the expected structure, showing signals corresponding to both the target protein ligand and the (S,R,S)-Ahpc-peg1 moiety.

Protocol 4: In-vitro Evaluation of PROTAC-mediated Protein Degradation

This protocol provides a general method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., a human cancer cell line for a BRD4-targeting PROTAC)

  • Cell culture medium and supplements

  • Purified PROTAC dissolved in DMSO

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) and a negative control where cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).

Mandatory Visualization

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation ligand Target Ligand (COOH) coupling Amide Coupling (HATU/DIPEA) ligand->coupling ahpc This compound ahpc->coupling crude Crude PROTAC coupling->crude hplc RP-HPLC crude->hplc pure Purified PROTAC hplc->pure analysis LC-MS & NMR pure->analysis cell_culture Cell Treatment pure->cell_culture western_blot Western Blot cell_culture->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

protac_moa POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

References

Application Notes and Protocols for (S,R,S)-Ahpc-peg1-NH2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg1-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short polyethylene (B3416737) glycol (PEG1) linker that terminates in a primary amine (-NH2) group.[1][2][3] This reactive amine serves as a versatile chemical handle for the covalent attachment of a ligand targeting a specific protein of interest (POI).

PROTACs synthesized using this compound function as heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system.[1][4] By simultaneously binding to the POI and the VHL E3 ligase, the PROTAC forms a ternary complex, leading to the polyubiquitination of the POI.[4][5] This "kiss of death" marks the POI for degradation by the 26S proteasome, resulting in its selective removal from the cell. This approach offers a powerful alternative to traditional inhibitors, enabling the study of protein function and presenting novel therapeutic opportunities.[4]

These application notes provide a detailed experimental protocol for the characterization of a hypothetical PROTAC, herein referred to as "PROTAC-X," synthesized using this compound and a ligand for a target protein (e.g., Bromodomain-containing protein 4, BRD4). The protocols cover cell treatment, assessment of protein degradation via Western blotting, and evaluation of cellular viability.

Mechanism of Action

The mechanism of action for a PROTAC synthesized from this compound involves the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC-X ((S,R,S)-Ahpc-peg1-Target Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Ub Ubiquitin POI_bound POI Ub->POI_bound Polyubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_bound->Proteasome Targeting for Degradation PROTAC_bound PROTAC-X POI_bound->PROTAC_bound VHL_bound VHL PROTAC_bound->VHL_bound

Caption: VHL-mediated protein degradation pathway induced by a PROTAC.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical VHL-based PROTAC ("PROTAC-X") targeting BRD4 in a human cancer cell line (e.g., HeLa). This data is for illustrative purposes and the actual values will be target and cell-line dependent.

ParameterValueCell LineTreatment Time
DC₅₀ (Degradation) 50 nMHeLa24 hours
Dₘₐₓ (Degradation) >90%HeLa24 hours
IC₅₀ (Viability) 150 nMHeLa72 hours

Disclaimer: The quantitative data presented are representative values for a VHL-based PROTAC and should be considered as an example. Actual DC₅₀, Dₘₐₓ, and IC₅₀ values for a PROTAC synthesized with this compound will need to be determined experimentally for the specific target protein and cell line of interest.

Experimental Protocols

Cell Culture and Seeding

This protocol describes the general culture and seeding of cells for subsequent treatment with PROTAC-X.

  • Materials:

    • Cell line of interest (e.g., HeLa, MDA-MB-231)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Multi-well plates (e.g., 6-well for Western blot, 96-well for viability assay)

    • Hemocytometer or automated cell counter

  • Procedure:

    • Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

    • When cells reach 70-80% confluency, aspirate the medium and wash once with PBS.

    • Add trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize trypsin with complete growth medium and collect the cell suspension.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Count the cells and determine viability (e.g., using trypan blue exclusion).

    • Seed the cells into the appropriate multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight before treatment.

PROTAC-X Treatment
  • Materials:

    • PROTAC-X stock solution (e.g., 10 mM in DMSO)

    • Complete growth medium

    • Vehicle control (DMSO)

  • Procedure:

    • Prepare serial dilutions of the PROTAC-X stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM for a dose-response curve).

    • Aspirate the medium from the seeded cells and replace it with the medium containing the desired concentration of PROTAC-X.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PROTAC-X treatment group.

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours for degradation studies; 72 hours for viability studies).

Western Blot Analysis for Protein Degradation

This protocol is for determining the levels of the target protein following PROTAC-X treatment.

  • Materials:

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • After treatment, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody, or use a separate gel.

    • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay

This protocol is for assessing the effect of PROTAC-X on cell proliferation and viability.

  • Materials:

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with a range of PROTAC-X concentrations as described in Protocol 2.

    • After the desired incubation period (e.g., 72 hours), add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture Seeding Cell Seeding (6-well or 96-well plates) Cell_Culture->Seeding PROTAC_Treatment PROTAC-X Treatment (Dose-response & Time-course) Seeding->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay PROTAC_Treatment->Viability_Assay Degradation_Analysis Protein Degradation (DC₅₀, Dₘₐₓ) Western_Blot->Degradation_Analysis Viability_Analysis Cell Viability (IC₅₀) Viability_Assay->Viability_Analysis

Caption: General experimental workflow for PROTAC characterization.

References

Application Notes and Protocols for (S,R,S)-Ahpc-peg1-NH2 in Targeted Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

(S,R,S)-Ahpc-peg1-NH2 is a crucial building block for the synthesis of PROTACs. It consists of (S,R,S)-Ahpc, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a PEG1 linker with a terminal primary amine (-NH2).[3][4] This amine group serves as a reactive handle for conjugating a ligand that specifically binds to a POI. The resulting PROTAC molecule can then be used in cellular assays to induce and quantify the degradation of the target protein.

These application notes provide a comprehensive guide to utilizing this compound in the development and execution of a protein degradation assay.

Principle of the Assay

The fundamental principle of a PROTAC-based degradation assay is to quantify the reduction in the levels of a target protein within a cellular context following treatment with a PROTAC. The PROTAC, synthesized using this compound, acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The efficacy of the PROTAC is determined by measuring the decrease in the total amount of the target protein.

Signaling Pathway

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC ((S,R,S)-Ahpc-peg1-Ligand) POI->PROTAC Binds to POI Ligand Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase PROTAC->VHL Binds to (S,R,S)-Ahpc Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

The overall process of using this compound in a degradation assay involves several key stages, from the initial synthesis of the PROTAC to the final data analysis.

Degradation_Assay_Workflow cluster_synthesis PROTAC Synthesis cluster_assay Degradation Assay Ahpc_NH2 This compound Conjugation Chemical Conjugation Ahpc_NH2->Conjugation POI_Ligand POI Ligand (with reactive group) POI_Ligand->Conjugation Final_PROTAC Final PROTAC Molecule Conjugation->Final_PROTAC Treatment 2. PROTAC Treatment (Dose-Response & Time-Course) Final_PROTAC->Treatment Introduce to cells Cell_Culture 1. Cell Seeding Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Western_Blot 5. Western Blot Analysis Protein_Quant->Western_Blot Data_Analysis 6. Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for a PROTAC degradation assay.

Detailed Experimental Protocol

This protocol outlines the steps for a typical Western blot-based degradation assay.

Materials and Reagents
  • Cell Line: A cell line endogenously expressing the protein of interest.

  • PROTAC Molecule: Synthesized by conjugating a POI ligand to this compound.

  • Vehicle Control: Typically DMSO.

  • Negative Control: (S,S,S)-Ahpc, an inactive stereoisomer of the VHL ligand, can be used to synthesize a control PROTAC.[5]

  • Proteasome Inhibitor: e.g., MG132.

  • Cell Culture Medium and Supplements: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: e.g., RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: e.g., BCA protein assay kit.

  • SDS-PAGE Reagents and Equipment.

  • Western Blotting Reagents and Equipment: Including PVDF or nitrocellulose membranes.

  • Blocking Buffer: e.g., 5% non-fat milk or BSA in TBST.

  • Primary Antibody: Specific for the target protein.

  • Loading Control Antibody: e.g., anti-GAPDH, anti-β-actin, or anti-vinculin.

  • HRP-conjugated Secondary Antibody.

  • Chemiluminescent Substrate.

  • Imaging System: For chemiluminescence detection.

Procedure
  • Cell Seeding:

    • Plate the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • PROTAC Treatment (Dose-Response):

    • Prepare serial dilutions of the PROTAC molecule in cell culture medium. A typical concentration range to screen is 1 nM to 10 µM.

    • Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC dose).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.

    • Incubate for a predetermined time (e.g., 18-24 hours).

  • PROTAC Treatment (Time-Course):

    • Treat cells with a fixed concentration of the PROTAC (typically around the expected DC50 value).

    • Lyse the cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours) to observe the kinetics of degradation.

  • Control Experiments:

    • Negative Control PROTAC: Treat cells with a PROTAC synthesized using an inactive E3 ligase ligand to demonstrate that degradation is dependent on E3 ligase engagement.

    • Proteasome Inhibitor Co-treatment: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels indicates that the degradation is proteasome-dependent.

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.[2] This is crucial for equal protein loading in the subsequent Western blot.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody.

Data Analysis and Presentation
  • Densitometry:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.[2]

  • Normalization:

    • Normalize the band intensity of the target protein to the corresponding loading control band intensity for each sample.

  • Calculation of Percent Degradation:

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Percent Degradation = (1 - (Normalized POI intensity in treated sample / Normalized POI intensity in vehicle control)) * 100

  • Data Plotting and Curve Fitting:

    • For dose-response experiments, plot the percentage of protein degradation against the logarithm of the PROTAC concentration.

    • Fit the data to a non-linear regression curve (e.g., sigmoidal dose-response) to determine the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).[2]

Quantitative Data Summary

The results of the degradation assay can be summarized in tables for clear comparison.

Table 1: Dose-Response of PROTAC-X on Target Protein Y Degradation

PROTAC-X Concentration (nM)Normalized Target Protein Level (Arbitrary Units)% Degradation
0 (Vehicle)1.000
10.955
100.6040
500.3565
1000.1585
5000.1090
10000.1189

Table 2: Key Degradation Parameters for PROTAC-X

ParameterValue
DC50 25 nM
Dmax 91%

Conclusion

This compound is a versatile chemical tool for the synthesis of VHL-based PROTACs. The protocols and guidelines presented here provide a robust framework for conducting degradation assays to evaluate the efficacy of these novel therapeutic agents. Careful experimental design, including appropriate controls and quantitative analysis, is essential for obtaining reliable and reproducible data in the pursuit of new targeted protein degraders.

References

Application Notes and Protocols for (S,R,S)-Ahpc-peg1-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg1-NH2 is a crucial chemical tool in the rapidly advancing field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer research. This molecule serves as a prefabricated building block, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a reactive primary amine. The strategic design of this compound streamlines the synthesis of novel PROTACs, enabling researchers to focus on the development and attachment of ligands for specific cancer-associated proteins of interest.

PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful alternative to traditional small-molecule inhibitors, as it can target proteins that lack active sites or are otherwise considered "undruggable." The use of this compound provides a validated starting point for the creation of potent and selective protein degraders for therapeutic intervention in oncology.

Principle of PROTAC Action using this compound

A PROTAC synthesized using this compound will have three key components:

  • A "warhead": A ligand that specifically binds to the target cancer-associated protein.

  • The (S,R,S)-Ahpc moiety: This portion of the molecule binds to the VHL E3 ubiquitin ligase.

  • A PEG1 linker: The short polyethylene glycol chain that connects the warhead to the (S,R,S)-Ahpc moiety, providing the necessary flexibility and spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

The formation of this ternary complex is the critical step that initiates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Caption: General mechanism of action for a PROTAC synthesized from this compound.

Applications in Cancer Research

This compound is a versatile building block for the development of PROTACs targeting a wide range of cancer-relevant proteins. Its application facilitates the exploration of novel therapeutic strategies for various malignancies.

Targeting Epigenetic Regulators

A key application of VHL-recruiting PROTACs is in the degradation of epigenetic reader proteins, such as those containing bromodomains (e.g., BRD4) or components of the Polycomb Repressive Complex 2 (PRC2), like Embryonic Ectoderm Development (EED).[1] These proteins are often dysregulated in cancer and play crucial roles in controlling gene expression programs that promote tumor growth and survival.

Example Application: Development of an EED Degrader

A PROTAC targeting EED, referred to as "EED degrader-1", has been developed using a derivative of this compound.[1] This degrader effectively reduces the levels of EED, as well as other core components of the PRC2 complex, EZH2 and SUZ12.[1]

PROTAC Target Protein Cell Line DC50 (nM) Dmax (%) Reference
EED degrader-1EEDEOL-1~10>90[1]

Note: The table above presents representative data for a PROTAC developed from a closely related precursor to illustrate the potential application and efficacy. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. These protocols should be adapted and optimized for the specific target protein and "warhead" ligand being used.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized "warhead" to the terminal amine of this compound.

Materials:

  • This compound

  • "Warhead" with a carboxylic acid functional group

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized "warhead" (1.0 equivalent) and the amide coupling reagent (1.1 equivalents) in the anhydrous solvent.

  • Activation: Add the organic base (2.0-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water or a mild acid. The crude product can be purified by preparative reverse-phase HPLC to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Synthesis_Workflow cluster_0 PROTAC Synthesis Workflow Warhead Warhead-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) Warhead->Coupling Ahpc_linker This compound Ahpc_linker->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Analysis Characterization (LC-MS, NMR) Final_PROTAC->Analysis

Caption: A simplified workflow for the synthesis of a PROTAC using this compound.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cancer cell line.

Materials:

  • Cancer cell line expressing the target protein

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (for stock solution)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the synthesized PROTAC in cell culture medium from a concentrated stock solution in DMSO. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples for SDS-PAGE.

    • Separate the proteins by electrophoresis on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in PROTAC-treated cells to the vehicle control to determine the percentage of degradation.

Conclusion

This compound is an invaluable resource for researchers in cancer drug discovery. Its ready-to-use nature, combining a potent VHL ligand with a versatile linker, significantly accelerates the design and synthesis of novel PROTACs. The application of this building block has the potential to unlock new therapeutic avenues by enabling the targeted degradation of previously intractable oncoproteins, ultimately contributing to the development of next-generation cancer therapies.

References

Designing Targeted Protein Degraders: Application Notes for PROTACs Utilizing (S,R,S)-Ahpc-peg1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[3] The (S,R,S)-Ahpc-peg1-NH2 is a pre-synthesized E3 ligase ligand-linker conjugate that incorporates the VHL ligand (S,R,S)-Ahpc and a single polyethylene (B3416737) glycol (PEG) unit with a terminal amine, providing a convenient building block for the final steps of PROTAC synthesis.[4]

This document provides detailed application notes and protocols for the design and synthesis of PROTACs using this compound, along with methodologies for their characterization and evaluation.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-Ahpc-peg1-Warhead) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action.

Designing PROTACs with this compound

The modular nature of PROTACs allows for a systematic approach to their design. The primary components to consider are the target protein ligand ("warhead"), the E3 ligase ligand, and the linker. In this case, the E3 ligase ligand and a short PEG linker are provided by this compound.

1. Warhead Selection: The warhead must be a ligand that binds with sufficient affinity and selectivity to the target protein of interest. For conjugation with this compound, the warhead should possess a reactive functional group, typically a carboxylic acid, that can form a stable amide bond with the terminal amine of the linker.

2. Linker Considerations: The linker plays a crucial role in PROTAC efficacy by influencing the stability and geometry of the ternary complex. While this compound has a predefined short PEG linker, it's important to recognize that linker length and composition are critical parameters that often require optimization for each specific target.[3] PEG linkers are known to enhance solubility and cell permeability.[5]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-functionalized warhead with the amine-terminated this compound linker.

Materials and Reagents:

  • This compound

  • Warhead-COOH (carboxylic acid-functionalized ligand for the POI)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

  • LC-MS for reaction monitoring

  • HPLC for purification

Procedure:

  • Under a nitrogen atmosphere, dissolve the Warhead-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to yield the final PROTAC.

  • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.

Synthesis_Workflow Warhead_COOH Warhead-COOH Activation Activation (HATU, DIPEA, DMF) Warhead_COOH->Activation Activated_Warhead Activated Warhead Activation->Activated_Warhead Coupling Amide Coupling Activated_Warhead->Coupling Ahpc_Linker This compound Ahpc_Linker->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

PROTAC Synthesis Workflow.
Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials and Reagents:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the total protein amount for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[6]

Western_Blot_Workflow Cell_Culture Cell Seeding and Treatment (PROTAC concentration gradient) Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Western_Blot->Immunoblotting Detection Chemiluminescence Detection Immunoblotting->Detection Analysis Densitometry and Data Analysis (DC50, Dmax) Detection->Analysis

Western Blot Workflow.

Data Presentation: A Case Study Example

Target: Bromodomain-containing protein 4 (BRD4) Warhead: A JQ1 analog with a carboxylic acid handle E3 Ligase Ligand-Linker: this compound

Table 1: Physicochemical Properties of an Exemplary BRD4-targeting PROTAC

PropertyValue
Molecular Weight (Da)~950-1100
cLogP3.5 - 5.0
TPSA (Ų)150 - 200

Table 2: In Vitro Degradation Efficacy of an Exemplary BRD4-targeting PROTAC

Cell LineTreatment Time (h)DC50 (nM)Dmax (%)
HeLa2425>95
22Rv12450>90

Table 3: Selectivity Profile of an Exemplary BRD4-targeting PROTAC

ProteinDegradation at 100 nM (%)
BRD4>95
BRD2~60
BRD3~40

Conclusion

The use of pre-synthesized E3 ligase ligand-linker conjugates like this compound can significantly streamline the synthesis of PROTACs. By following the detailed protocols for synthesis and evaluation provided in these application notes, researchers can efficiently generate and characterize novel protein degraders for specific targets. The systematic evaluation of PROTAC efficacy through quantitative measures such as DC50 and Dmax is essential for the development of potent and selective therapeutics.

References

analytical techniques for characterizing (S,R,S)-Ahpc-peg1-NH2 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Characterization of (S,R,S)-Ahpc-peg1-NH2 Conjugates

Introduction

This compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation.[1][2] This molecule incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (peg1-NH2).[2][3] The terminal amine allows for conjugation to a ligand that binds to a target protein, creating a PROTAC that can induce the degradation of that protein.

Given the critical role of this conjugate in the final PROTAC molecule, its thorough characterization is essential to ensure purity, identity, and stability, which are crucial for reproducible manufacturing and reliable biological activity. These application notes provide an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of this compound and similar PEGylated conjugates.

Key Analytical Techniques

A combination of chromatographic and spectroscopic techniques is necessary for a full characterization of this compound conjugates.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Used for assessing purity, and for quantification. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the conjugate from starting materials and impurities.[6][7]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the identity of the conjugate and identifying any side products or degradants.[8][9][10] Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for this purpose.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation, confirming the covalent attachment of the PEG linker to the Ahpc moiety and verifying the presence of the terminal amine. 1H NMR is commonly used for this purpose.[11][12][13]

  • Size-Exclusion Chromatography (SEC): Useful for analyzing the size homogeneity of the conjugate and detecting any aggregation.[14][15][16] When coupled with multi-angle light scattering (MALS), it can provide the absolute molecular weight.[15][16][17]

Data Presentation

Table 1: Summary of Analytical Techniques and Expected Results

Analytical TechniqueParameter MeasuredExpected Result for this compound
RP-HPLCPurity>95%
LC-MSMolecular Weight531.67 g/mol (free base)[1][2]
1H NMRStructural IntegrityPeaks corresponding to Ahpc, PEG, and terminal amine protons
SEC-MALSAggregation & Molar MassMonodisperse peak with a molar mass corresponding to the conjugate

Table 2: Example RP-HPLC Gradient for Purity Analysis

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0955
20595
25595
26955
30955

Experimental Protocols

Protocol 1: Purity and Identity Determination by RP-HPLC-MS

Objective: To determine the purity and confirm the molecular weight of the this compound conjugate.

Materials:

  • This compound sample

  • HPLC-grade water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF)[8]

Procedure:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a 50:50 mixture of Mobile Phase A and B.

  • Set up the HPLC method with a flow rate of 1.0 mL/min and the gradient described in Table 2.

  • Set the column temperature to 40°C.

  • Inject 10 µL of the sample solution.

  • Monitor the chromatogram at 254 nm.

  • Configure the mass spectrometer to acquire data in positive ion mode over a mass range of m/z 100-1000.

  • Analyze the resulting chromatogram for peak purity and the mass spectrum for the expected molecular ion of the conjugate.

Protocol 2: Structural Verification by 1H NMR Spectroscopy

Objective: To confirm the chemical structure of the this compound conjugate.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)[18]

  • NMR tubes

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

  • Acquire a 1H NMR spectrum.

  • Process the spectrum and integrate the peaks.

  • Analyze the chemical shifts and coupling constants to confirm the presence of key structural features, including the aromatic protons of the VHL ligand, the characteristic peaks of the PEG linker, and the protons adjacent to the terminal amine. The hydroxyl peak in DMSO-d6 is expected around 4.56 ppm and can be used for quantifying substitution.[18]

Protocol 3: Analysis of Aggregation by SEC-MALS

Objective: To assess the aggregation state and determine the absolute molecular weight of the conjugate in solution.

Materials:

  • This compound sample

  • SEC mobile phase (e.g., Phosphate-buffered saline, pH 7.4)

  • SEC column suitable for the molecular weight range

  • HPLC system coupled to a MALS detector and a refractive index (RI) detector[15][16][17]

Procedure:

  • Prepare a 1-2 mg/mL solution of the sample in the SEC mobile phase.

  • Filter the sample through a 0.22 µm filter.

  • Set up the SEC system with a flow rate appropriate for the column (e.g., 0.5 mL/min).

  • Inject 50-100 µL of the filtered sample.

  • Collect data from the UV, MALS, and RI detectors.

  • Analyze the data using appropriate software to determine the molar mass across the elution peak and assess for the presence of aggregates or fragments.

Mandatory Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_methods Analytical Methods Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Identity Identity & Structure Purification->Identity LCMS LC-MS Identity->LCMS NMR 1H NMR Identity->NMR Purity Purity RPHPLC RP-HPLC Purity->RPHPLC Aggregation Aggregation State SECMALS SEC-MALS Aggregation->SECMALS Final_Report Final Characterization Report LCMS->Final_Report NMR->Final_Report RPHPLC->Final_Report SECMALS->Final_Report

Caption: Overall analytical workflow for the characterization of this compound conjugates.

LCMS_Workflow Sample Sample Preparation (1 mg/mL) HPLC RP-HPLC Separation (C18 Column) Sample->HPLC MS Mass Spectrometry (Q-TOF) HPLC->MS Eluent Data Data Analysis MS->Data Result Purity >95% MW Confirmation Data->Result

Caption: Experimental workflow for purity and identity analysis by LC-MS.

References

Application Notes and Protocols for (S,R,S)-Ahpc-peg1-NH2 in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg1-NH2 is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary technology for targeted protein degradation. This molecule is a conjugate of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (Ahpc), and a short polyethylene (B3416737) glycol (PEG1) linker with a terminal amine (NH2) group. This amine functionality allows for the covalent attachment of a ligand that binds to a specific protein of interest (POI). The resulting PROTAC is a heterobifunctional molecule that recruits the POI to the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and disease pathogenesis. By inducing the degradation of a specific protein, PROTACs synthesized from this compound serve as powerful tools to elucidate the functional consequences of removing a particular protein from its interaction network. This allows for the validation of drug targets and the exploration of therapeutic interventions for a wide range of diseases, including cancer and immunological disorders.

Mechanism of Action

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) through its target-specific ligand and to the VHL E3 ubiquitin ligase via the (S,R,S)-Ahpc moiety. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, being a catalyst, is released and can induce the degradation of another POI molecule.

Data Presentation: Efficacy of PROTACs Utilizing VHL Ligands

The efficacy of a PROTAC is typically determined by its ability to induce the degradation of the target protein. Key parameters for evaluation are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize quantitative data for selected PROTACs that utilize a VHL E3 ligase ligand, similar in function to this compound, to target different proteins.

PROTAC NameTarget Protein(s)Cell LineDC50DmaxLinker TypeReference
GP262 PI3KαMDA-MB-231227.4 nM71.3%C8 alkyl[3]
PI3KγMDA-MB-23142.23 nM88.6%C8 alkyl[3]
mTORMDA-MB-23145.4 nM74.9%C8 alkyl[3]
UNC9036 STINGCaki-1227 nM>80%Not Specified[4]
LC-2 KRAS G12CNCI-H2030250 - 760 nM>90%PEG-based[5][6]
B1-10J ERK1/2HCT116102 nMNot SpecifiedNot Specified[7]

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a carboxylic acid functional group to this compound.

Materials:

  • This compound

  • POI ligand with a terminal carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel

  • Stir plate and stir bar

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the POI ligand-COOH and this compound in anhydrous DMF in a reaction vessel.

  • Add the coupling agents (e.g., HATU and HOBt) and the base (DIPEA) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction and purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.

In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of the target protein in cultured cells following treatment with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc-peg1-Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin VHL_bound VHL Ub->VHL_bound Polyubiquitination Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->VHL_bound VHL_bound->POI_bound

Caption: General mechanism of action for a PROTAC synthesized from this compound.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow start Start: Synthesize PROTAC synthesis Couple this compound to POI Ligand-COOH start->synthesis purification Purify and Characterize (HPLC, MS, NMR) synthesis->purification degradation_assay Western Blot for Protein Degradation purification->degradation_assay data_analysis Calculate DC50 and Dmax degradation_assay->data_analysis functional_assays Cell Viability, etc. data_analysis->functional_assays pathway_analysis Signaling Pathway Analysis functional_assays->pathway_analysis end End: Validated PROTAC pathway_analysis->end

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes PROTAC PI3K/mTOR PROTAC (e.g., GP262) PROTAC->PI3K Degrades PROTAC->mTOR Degrades

Caption: PROTAC-mediated degradation of PI3K and mTOR disrupts the PI3K/AKT/mTOR signaling pathway.

References

Troubleshooting & Optimization

PROTAC Synthesis Technical Support Center: (S,R,S)-Ahpc-peg1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the (S,R,S)-Ahpc-peg1-NH2 linker. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your PROTAC synthesis workflow, particularly during the crucial amide coupling step with your target protein ligand (warhead).

Question: I am observing low yield or no product formation in the amide coupling reaction between my carboxylic acid-functionalized warhead and this compound. What are the possible causes and solutions?

Answer:

Low coupling efficiency is a common hurdle in PROTAC synthesis. Several factors related to reactants, reagents, and reaction conditions can contribute to this issue.

Possible Causes & Troubleshooting Steps:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid on your warhead must be activated to react with the amine of the linker.

    • Solution: Ensure you are using an appropriate coupling agent. For sterically hindered or electronically deactivated carboxylic acids, more potent coupling reagents like HATU or HBTU are often more effective than EDC/NHS.[1] Allow for a pre-activation step where the carboxylic acid, coupling reagent, and a base (like DIPEA) are stirred for 15-30 minutes before adding the this compound linker.[2][3]

  • Presence of Water or Nucleophilic Impurities: Water can hydrolyze the activated ester intermediate, and other nucleophilic impurities can compete with the desired amine coupling.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[2] It is also crucial to use high-purity starting materials.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

    • Solution: DMF is a common solvent for these reactions.[1][2] Use a non-nucleophilic base such as DIPEA to avoid side reactions.[2] Most coupling reactions proceed well at room temperature, but gentle heating (e.g., to 40-50 °C) can sometimes improve yields for difficult couplings.

  • Degradation of Starting Material: The this compound linker should be stored correctly to maintain its integrity.

    • Solution: Store the linker at -20°C or -80°C as recommended by the supplier and handle it appropriately to avoid degradation.[4]

A logical workflow for troubleshooting low coupling yield is presented below.

G start Low or No Product Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_conditions Assess Reaction Conditions start->check_conditions check_sm_purity Confirm Purity of Starting Materials start->check_sm_purity pre_activation Implement Pre-activation Step (15-30 min) check_activation->pre_activation Inadequate? change_reagent Switch to a Stronger Coupling Reagent (e.g., HATU) check_activation->change_reagent Still low? success Improved Yield pre_activation->success change_reagent->success dry_solvents Use Anhydrous Solvents and Dry Glassware check_conditions->dry_solvents Moisture? optimize_base Ensure Use of Non-nucleophilic Base (DIPEA) check_conditions->optimize_base Incorrect base? dry_solvents->success optimize_base->success purify_sm Re-purify Starting Materials if Necessary check_sm_purity->purify_sm Impure? purify_sm->success

Troubleshooting workflow for low product yield.

Question: I am observing multiple spots on my TLC and complex peaks in my LC-MS analysis, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

The presence of multiple products indicates that side reactions are occurring. With PEG linkers and complex molecules, purification can indeed be challenging.

Common Side Reactions & Solutions:

  • N-acylurea Formation: When using carbodiimide (B86325) coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[5]

    • Solution: This can be minimized by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to trap the activated intermediate as a more stable active ester.[6] Performing the reaction at lower temperatures can also help.[5]

  • Racemization: The chiral center of the warhead's amino acid (if applicable) can be susceptible to racemization during activation.

    • Solution: Using coupling reagents known for low racemization, such as HATU, is highly recommended.[1][6] The addition of HOBt or OxymaPure also helps to suppress racemization.[6]

  • Reaction with other functional groups: If your warhead contains other nucleophilic groups (e.g., phenols, other amines), they may compete in the reaction.

    • Solution: If possible, protect these competing functional groups before the coupling reaction and deprotect them in a later step.

Purification Challenges & Strategies:

  • Broad Peaks in Chromatography: The flexible nature of the PEG linker can lead to broad peaks in both normal and reverse-phase chromatography, making separation from impurities difficult.

    • Solution: Use high-resolution columns and optimize your gradient. For reverse-phase HPLC, using a shallow gradient and ensuring complete dissolution of the sample in the mobile phase can improve peak shape.

  • Co-elution of Byproducts: Byproducts like dicyclohexylurea (DCU) from DCC coupling can be difficult to remove.

    • Solution: If using DCC, the DCU byproduct is insoluble in many organic solvents and can often be removed by filtration.[6] Alternatively, using water-soluble coupling reagents like EDC ensures that the urea (B33335) byproduct can be removed with aqueous washes.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for attaching this compound to a warhead with a carboxylic acid?

A1: The choice of coupling reagent is critical for a successful reaction. Below is a comparison of commonly used reagents.

Coupling ReagentTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85> 95Water-soluble byproducts, mild reaction conditions.Can be less stable at neutral pH, requires careful pH control.
HATU > 90> 98High efficiency, fast reaction times, low racemization.[1]Higher cost, potential for side reactions if not used correctly.[1]
DCC/NHS > 80> 95High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[1]

Data compiled from various studies and represents typical values which may vary.[1]

For most applications, HATU in the presence of a non-nucleophilic base like DIPEA in anhydrous DMF is a highly effective and recommended choice for synthesizing PROTACs.[1][2]

Q2: How can I monitor the progress of my coupling reaction?

A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows you to track the consumption of your starting materials (warhead and linker) and the formation of your desired PROTAC product by observing their respective molecular weights.[2]

Q3: My final PROTAC has poor aqueous solubility. Is this related to the this compound linker?

A3: While the PEG1 component of the linker is intended to improve hydrophilicity, PROTACs are often large molecules with significant hydrophobic regions, which can lead to poor solubility.[7][8][9] The overall properties of the warhead and the VHL ligand dominate the physicochemical properties. While the PEG linker helps, it may not be sufficient to overcome the hydrophobicity of the rest of the molecule.[8] If solubility is a major issue, consider synthesizing analogues with longer PEG chains (e.g., PEG2, PEG3).[7][10]

Q4: Are there alternative synthetic strategies to amide coupling for synthesizing PROTACs with this type of linker?

A4: Yes, while amide bond formation is very common, other strategies exist. One popular alternative is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][7] This would require synthesizing or acquiring a derivative of your warhead with a terminal alkyne and a version of the Ahpc-peg1 linker with a terminal azide. This reaction is known for its high efficiency and functional group tolerance.[7] Solid-phase synthesis can also be employed to simplify purification.[11][12]

Experimental Protocols

Detailed Protocol: Amide Bond Formation using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid-functionalized warhead to this compound.

Materials:

  • Carboxylic acid-functionalized warhead (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized warhead in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Continue stirring at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by LC-MS until the warhead is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_warhead Dissolve Warhead-COOH in Anhydrous DMF add_reagents Add HATU and DIPEA prep_warhead->add_reagents pre_activate Stir for 15 min (Pre-activation) add_reagents->pre_activate add_linker Add this compound pre_activate->add_linker react Stir Overnight at RT add_linker->react monitor Monitor by LC-MS react->monitor workup Aqueous Workup (EtOAc, NaHCO3, Brine) monitor->workup Reaction Complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify (HPLC or Column) dry_concentrate->purify characterize Characterize (LC-MS, NMR) purify->characterize

PROTAC synthesis workflow via amide coupling.

References

stability issues with (S,R,S)-Ahpc-peg1-NH2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (S,R,S)-Ahpc-peg1-NH2 in solution. It is intended for researchers, scientists, and drug development professionals utilizing this molecule in their experiments.

Troubleshooting Guide

This guide addresses common stability issues encountered during the handling and use of this compound in experimental settings.

Q1: I am observing a rapid loss of my this compound activity in my aqueous experimental buffer. What could be the cause?

A1: Several factors can contribute to the degradation of this compound in aqueous solutions. The primary concern is the hydrolysis of the amide bonds within the molecule, which can be influenced by the pH of your buffer.

  • pH-Dependent Hydrolysis: Amide bonds are susceptible to hydrolysis, particularly under strongly acidic or basic conditions. It is crucial to maintain a pH-neutral environment (pH 6.0-8.0) for your experimental buffer.

  • Enzymatic Degradation: If you are working with cell lysates or other biological matrices, proteases and other enzymes present in the sample can degrade the molecule.

  • Improper Storage of Stock Solutions: Frequent freeze-thaw cycles or prolonged storage at temperatures above -20°C can lead to degradation of your stock solution, which will affect your experiments.

Q2: My experimental results are inconsistent. Could this be related to the stability of this compound?

A2: Yes, inconsistent results are a common symptom of compound instability. To troubleshoot this, consider the following:

  • Solution Preparation: Always prepare fresh working solutions of this compound from a properly stored stock solution for each experiment. Avoid using old or improperly stored solutions.

  • Buffer Components: Certain buffer components can potentially interact with and degrade your molecule. If you suspect this, try a simpler buffer system (e.g., PBS) to see if the inconsistency persists.

  • Light Exposure: Protect solutions containing this compound from direct light, as this can sometimes contribute to degradation over time.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: To determine the stability of this compound in your experimental setup, you can perform a simple time-course experiment.

  • Prepare your complete experimental buffer.

  • Add this compound to the final working concentration.

  • Incubate the solution under the same conditions as your experiment (temperature, light, etc.).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent molecule over time indicates instability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°CUp to 3 yearsProtect from light and moisture.
Stock Solution (in anhydrous DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light. Store under an inert atmosphere (e.g., nitrogen or argon) if possible.
Stock Solution (in anhydrous DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light. Store under an inert atmosphere if possible.

Q2: What is the best solvent for preparing stock solutions of this compound?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize the presence of water, which can contribute to hydrolysis over time.

Q3: What are the potential degradation pathways for this compound in solution?

A3: The primary degradation pathway for this compound in solution is the hydrolysis of its amide bonds. This can occur at two main locations: the amide bond linking the Ahpc moiety to the PEG linker, and the amide bond within the Ahpc structure itself. Hydrolysis will lead to the cleavage of the molecule into smaller fragments, rendering it inactive.

Q4: How does the PEG linker in this compound affect its stability?

A4: The polyethylene (B3416737) glycol (PEG) linker generally enhances the hydrophilicity and solubility of the molecule.[1][2] While the ether bonds within the PEG chain are relatively stable, the overall stability of the molecule is more dependent on the more labile amide linkages.[1] The flexibility of the PEG linker can also influence the molecule's conformation in solution, which may have a minor impact on the accessibility of the amide bonds to hydrolytic attack.[3]

Experimental Protocols

Protocol 1: Standard Stability Study in Aqueous Buffer

Objective: To evaluate the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution into the experimental buffer to a final concentration of 100 µM.

  • Incubate the solution at the desired experimental temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC or LC-MS to determine the concentration of the intact this compound.

  • Plot the percentage of remaining this compound against time to determine its stability profile.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • 0.1 M HCl (acidic condition)

  • 0.1 M NaOH (basic condition)

  • 3% Hydrogen Peroxide (oxidative condition)

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mg/mL solution of this compound in a small amount of DMSO and dilute with water.

  • Divide the solution into four separate vials.

  • To three of the vials, add an equal volume of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂, respectively. The fourth vial will serve as a control.

  • Incubate all vials at 60°C for 24 hours.

  • Neutralize the acidic and basic solutions.

  • Analyze all samples by LC-MS/MS to identify and characterize any degradation products formed.

Visualizations

Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent or Poor Experimental Results check_solution Check Solution Preparation and Storage start->check_solution fresh_solution Use Freshly Prepared Solutions? check_solution->fresh_solution storage_conditions Stock Solution Stored Correctly? (-80°C/-20°C, Protected from Light/Moisture) fresh_solution->storage_conditions No perform_stability_study Perform Stability Study in Experimental Buffer fresh_solution->perform_stability_study Yes storage_conditions->perform_stability_study stable Compound Stable? perform_stability_study->stable troubleshoot_buffer Troubleshoot Experimental Buffer (pH, Components) stable->troubleshoot_buffer No end_stable End: Issue Likely Not Stability-Related stable->end_stable Yes consider_degradation Consider Degradation as a Factor in Results troubleshoot_buffer->consider_degradation end_unstable End: Address Stability Issue (e.g., Modify Buffer, Shorten Incubation) consider_degradation->end_unstable

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway of this compound PROTAC This compound Intact Molecule Hydrolysis Hydrolysis (Acidic/Basic Conditions, Enzymes) PROTAC->Hydrolysis Fragment1 Ahpc Moiety Inactive Fragment Hydrolysis->Fragment1 Fragment2 peg1-NH2 Inactive Fragment Hydrolysis->Fragment2

Caption: Potential degradation pathway via hydrolysis.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-Ahpc-peg1-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of (S,R,S)-Ahpc-peg1-NH2 PROTACs.

Troubleshooting Guide

Low cell permeability is a common hurdle in the development of PROTACs, largely due to their high molecular weight and polar surface area.[1][2][3] This guide provides a systematic approach to troubleshooting and improving the cellular uptake of your this compound PROTACs.

Initial Assessment of Cell Permeability

Before attempting to optimize your PROTAC, it is crucial to obtain a reliable baseline measurement of its cell permeability. The two most common assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for initial screening.[1][2]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells to model drug absorption. It provides a more comprehensive assessment by accounting for both passive diffusion and active transport mechanisms.[2]

Troubleshooting Workflow for Permeability Assays

Troubleshooting Permeability Assays cluster_solutions Potential Solutions start Low Permeability Observed check_solubility Is the PROTAC soluble in the assay buffer? start->check_solubility low_recovery Is the recovery rate low in the Caco-2 assay? check_solubility->low_recovery Yes pampa_vs_caco2 Do PAMPA and Caco-2 results correlate? check_solubility->pampa_vs_caco2 No solubility_solution Modify assay buffer (e.g., add BSA) to improve solubility and reduce non-specific binding. check_solubility->solubility_solution low_recovery->pampa_vs_caco2 low_recovery->solubility_solution efflux High Efflux Ratio in Caco-2 Assay? pampa_vs_caco2->efflux No optimize Proceed to PROTAC Optimization Strategies pampa_vs_caco2->optimize Yes efflux->optimize Yes efflux_solution Investigate if PROTAC is a substrate for efflux transporters (e.g., P-gp). Consider co-dosing with an efflux inhibitor in vitro. efflux->efflux_solution

Caption: A logical workflow for troubleshooting common issues encountered during in vitro permeability assays for PROTACs.

Strategies for Improving PROTAC Permeability

If your this compound PROTAC exhibits poor permeability, consider the following optimization strategies, focusing on linker modification. The linker plays a critical role in determining the physicochemical properties of the PROTAC.[4][5]

1. Linker Length and Composition:

  • PEG Linker Length: The length of the PEG linker can significantly impact permeability. While PEG linkers can improve solubility, excessively long chains can increase the polar surface area and reduce permeability.[] Conversely, a linker that is too short may not allow for the formation of a stable ternary complex.[4][] It is crucial to empirically determine the optimal linker length for your specific target.[4]

  • Alkyl Chains: Replacing or combining the PEG linker with more rigid alkyl chains can sometimes improve permeability by reducing the molecule's flexibility and polar surface area.[7]

2. Introduction of Intramolecular Hydrogen Bonds:

The formation of intramolecular hydrogen bonds can help to shield polar functional groups and encourage the PROTAC to adopt a more compact, "chameleon-like" conformation in the hydrophobic environment of the cell membrane, thereby improving its ability to passively diffuse across.[8]

3. Physicochemical Property Modulation:

  • Reduce Hydrogen Bond Donors (HBDs): The number of HBDs is a key factor influencing permeability. Modifications to the linker or the warhead that reduce the HBD count can lead to significant improvements in cell penetration.[1]

  • Optimize Lipophilicity (logP): There is an optimal range of lipophilicity for cell permeability. While increasing lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor solubility and increased non-specific binding.

PROTAC Optimization Workflow

PROTAC Permeability Optimization Workflow cluster_linker Linker Modifications cluster_physchem Physicochemical Modifications start Poor In Vitro Permeability linker_mod Modify Linker start->linker_mod physchem_mod Modify Physicochemical Properties linker_mod->physchem_mod linker_length Vary PEG linker length (e.g., PEG2, PEG3, PEG4) linker_mod->linker_length linker_comp Introduce alkyl chains or rigid elements linker_mod->linker_comp evaluate Re-evaluate Permeability (PAMPA, Caco-2) physchem_mod->evaluate hbd Reduce Hydrogen Bond Donors (HBDs) physchem_mod->hbd logp Optimize Lipophilicity (logP) physchem_mod->logp evaluate->linker_mod Iterate success Improved Permeability evaluate->success Successful

Caption: A workflow for the rational design and optimization of PROTACs to improve cell permeability.

Quantitative Data on VHL-Based PROTAC Permeability

The following table summarizes permeability data from a study on a series of VHL-based PROTACs with varying linker compositions. This data can serve as a reference for expected permeability values and the impact of linker modifications.

PROTACLinker CompositionPAMPA Pe (10-6 cm/s)Permeability Class
1 Flexible Aliphatic0.002Low
2 Ethylene Glycol-based0.6High
3 More Rigid0.005Medium-High
4 More Rigid0.009Medium-Low
5 Most Rigid0.005Medium-Low
6 Most Rigid with Pyridine0.005Medium-Low
7 Tertiary Amine in Linker0.006Medium-High
8 Tertiary Amine in Linker0.006Medium-High
9 High Polarity0.002High

Data adapted from "Impact of Linker Composition on VHL PROTAC Cell Permeability".[8][9] The permeability classes are as defined in the referenced study.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • Plate reader or LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to the desired concentration (e.g., 100 µM).

  • Add Donor Solutions: Add 200 µL of the donor solutions to each well of the coated donor plate.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) using the following formula:

    Pe = [(-VD * VA) / ((VD + VA) * A * t)] * ln[1 - ((CA(t) * (VD + VA)) / (VD * CD(0)))]

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and CD(0) is the initial concentration in the donor well.

Caco-2 Permeability Assay

Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of a compound.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer to the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution to the apical (donor) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both the apical and basolateral compartments.

  • Basolateral to Apical (B-A) Permeability:

    • Add the dosing solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate and collect samples as described for A-B permeability.

  • Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the area of the monolayer, and C0 is the initial concentration in the donor compartment.

  • Calculate Efflux Ratio:

    Efflux Ratio = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows good biochemical activity but poor cellular degradation. Could this be a permeability issue?

A: Yes, a disconnect between biochemical potency and cellular activity is often an indication of poor cell permeability.[11] If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target, it will not be able to induce protein degradation, even if it is a potent binder in a cell-free system. We recommend performing a permeability assay (PAMPA or Caco-2) to confirm this.

Q2: What is the "hook effect" and how does it relate to cell permeability?

A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. While not directly a permeability issue, poor permeability can lead researchers to use higher concentrations of the PROTAC to achieve an effect, which can inadvertently lead to the hook effect. Optimizing permeability allows for the use of lower, more effective concentrations.

Q3: How does the (S,R,S)-Ahpc VHL ligand itself affect permeability?

A: The (S,R,S)-Ahpc ligand, also known as VH032, is a relatively large and polar molecule, which can contribute to the overall poor permeability of the PROTAC.[12][13] Strategies to improve permeability often focus on modifications to the linker and the warhead to counterbalance the physicochemical properties of the VHL ligand.[8]

Q4: Are there any in silico methods to predict the permeability of my PROTAC before synthesis?

A: While in silico models for predicting the permeability of small molecules are well-established, their application to PROTACs is still an area of active research. Due to their large size and flexibility, traditional models may not be accurate. However, some studies have shown promise in using machine learning models and calculating 3D descriptors like solvent-accessible polar surface area to predict PROTAC permeability.

Q5: Can I use a prodrug approach to improve the permeability of my this compound PROTAC?

A: A prodrug strategy is a viable option for improving PROTAC permeability. This involves masking polar functional groups with lipophilic moieties that can be cleaved off by intracellular enzymes, releasing the active PROTAC inside the cell. This approach can be particularly useful for overcoming the challenges posed by the polar nature of the VHL ligand.

References

addressing solubility problems of (S,R,S)-Ahpc-peg1-NH2 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S,R,S)-Ahpc-peg1-NH2 Derivatives

This guide provides troubleshooting advice and protocols for researchers, scientists, and drug development professionals experiencing solubility issues with this compound and its derivatives. This compound is an E3 ligase ligand-linker conjugate used in PROTAC® research.[1][2] Its structure, which includes a peptide-like core, a PEG linker, and a terminal amine group, presents unique solubility challenges.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my this compound derivative?

A1: The solubility of these derivatives is mainly influenced by four factors:

  • Amino Acid Composition and Overall Structure: The core of this compound has peptide-like characteristics. A high proportion of hydrophobic residues can significantly decrease aqueous solubility.[4]

  • PEG Linker: While PEGylation generally aims to improve solubility, the length and nature of the PEG chain can influence the overall physicochemical properties of the molecule.[5][6][7]

  • pH and Net Charge: The terminal primary amine (-NH2) and other potential acidic or basic functional groups mean the molecule's net charge is pH-dependent.[8][9] Solubility is often lowest at the isoelectric point (pI), where the net charge is zero.[4][5]

  • Aggregation: Molecules like this can self-associate and form aggregates, especially at high concentrations or near their pI, which leads to poor solubility.[5]

Q2: My compound won't dissolve in water. What should be my first step?

A2: Always start by testing the solubility of a small aliquot, not your entire sample.[10][11] The initial approach should be based on the predicted charge of your molecule at neutral pH. Since this compound has a free amine, it is likely to be basic.[8][12][13] Therefore, after trying water, your next step should be to try a slightly acidic solution (e.g., 10% acetic acid or a buffer with a pH below 7).[10][11][14][15]

Q3: Which organic solvents are recommended for these derivatives?

A3: For hydrophobic or poorly water-soluble derivatives, organic solvents are often necessary.

  • DMSO (Dimethyl sulfoxide): This is the most commonly recommended solvent for initial stock solutions and is effective for many hydrophobic compounds.[1][11][15] It is generally tolerated in small amounts (e.g., <1%) in many biological assays.[10][15]

  • DMF (Dimethylformamide): A good alternative to DMSO.[14][15]

  • Alcohols (Methanol, Ethanol, Isopropanol): These can also be effective, particularly for compounds with some polarity.[13][15]

Important: Always consider the compatibility of the organic solvent with your downstream experiments, as higher concentrations can be toxic to cells or interfere with assays.[4] When preparing a working solution from an organic stock, add the stock solution dropwise to your aqueous buffer while stirring to prevent precipitation.[4]

Q4: How does the salt form (e.g., hydrochloride salt) affect solubility?

A4: The hydrochloride salt of an amine-containing compound is generally more water-soluble than its free base form.[3] This is because the salt is ionic, which enhances its interaction with polar solvents like water. If you are working with the free base and experiencing poor aqueous solubility, consider using the hydrochloride salt version if available.

Troubleshooting Guide for Poor Solubility

Problem Possible Cause Recommended Solution
Compound is insoluble in water. The molecule may be neutral or have a low net charge at neutral pH. High hydrophobicity.1. Try an acidic buffer: Since the molecule has a basic amine group, lowering the pH (e.g., pH 4-6) will protonate it, increasing polarity and solubility.[10][15] 2. Use an organic co-solvent: Prepare a concentrated stock in DMSO or DMF, then dilute it into your aqueous buffer.[11][15]
Compound precipitates when diluted from an organic stock into an aqueous buffer. The final concentration in the aqueous buffer exceeds the compound's solubility limit. The buffer pH is close to the compound's pI.1. Lower the final concentration. 2. Add the organic stock slowly to the stirring aqueous buffer.[4] 3. Adjust the pH of the aqueous buffer away from the predicted pI. 4. Include a surfactant (e.g., Tween-20, Pluronic F-68) in the aqueous buffer to improve solubility.
Solution is cloudy or forms a gel over time. The compound is forming aggregates or a fine suspension. This can be due to intermolecular hydrogen bonding.[4]1. Sonication: Use a bath sonicator in short bursts to break up aggregates.[11][14][15] 2. Gentle Heating: Warm the solution gently (e.g., to 37°C) to aid dissolution, but be cautious of potential degradation.[15] 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material.[14][15]
Solubility is inconsistent between batches. Purity differences between batches. The compound may be hygroscopic, leading to inaccurate weight measurements. The form (free base vs. salt) may be different.1. Verify the purity and form of each batch. 2. Store the compound in a desiccator to prevent water absorption. 3. Perform a small-scale solubility test on each new batch before large-scale experiments.[15]

Data Presentation

Table 1: Properties of Common Solvents for Initial Stock Preparation

SolventPolarityUse CaseConsiderations
Water / Aqueous Buffer HighIdeal for highly charged or polar derivatives.Solubility is highly pH-dependent.[14]
DMSO High (aprotic)Excellent for dissolving hydrophobic compounds to create high-concentration stock solutions.[1]Can be toxic to cells at concentrations >1%.[10] May oxidize peptides containing Cys or Met.[16]
DMF High (aprotic)A good alternative to DMSO.[14][15]Also has potential for cell toxicity.
Ethanol / Methanol MediumUseful for compounds of intermediate polarity.Can cause precipitation when diluted into aqueous solutions.

Table 2: Illustrative pH-Dependent Aqueous Solubility Profile

This table presents hypothetical data for a compound similar to this compound to illustrate the effect of pH.

pH of Aqueous BufferNet Charge (Predicted)Observed Solubility (µg/mL)Appearance
4.0Positive> 1000Clear Solution
5.5Positive500Clear Solution
7.4Slightly Positive50Slight Haze
9.0Neutral (near pI)< 10Suspension
11.0Negative150Clear Solution

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol is used for rapid assessment, often in early-stage experiments.[17]

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Prepare Aqueous Buffers: Prepare a set of buffers at various pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Serial Dilution: In a 96-well plate, add 98 µL of each aqueous buffer to multiple wells.

  • Addition of Compound: Add 2 µL of the 10 mM DMSO stock to the buffer wells, creating a final concentration of 200 µM with 2% DMSO. Mix well.

  • Incubation and Observation: Incubate the plate at room temperature for 1-2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer or by visual inspection. A clear solution indicates solubility at that concentration and pH.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Measurement

This method determines the equilibrium solubility and is considered the gold standard.[18]

  • Add Excess Solid: Add an excess amount of the solid compound (e.g., 1-2 mg) to a small volume (e.g., 1 mL) of the desired solvent (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.[18]

  • Phase Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

Mandatory Visualizations

G start Start: Compound Insoluble in Aqueous Buffer test_small Test on Small Aliquot First? start->test_small calc_charge Calculate Net Charge at Buffer pH test_small->calc_charge is_basic Is Compound Basic (Net Charge > 0)? calc_charge->is_basic acidic_buffer Use Acidic Buffer (e.g., pH 4-6) is_basic->acidic_buffer Yes is_acidic Is Compound Acidic (Net Charge < 0)? is_basic->is_acidic No still_insoluble Still Insoluble? acidic_buffer->still_insoluble basic_buffer Use Basic Buffer (e.g., pH > 8) is_acidic->basic_buffer Yes is_neutral Is Compound Neutral (Net Charge ≈ 0)? is_acidic->is_neutral No basic_buffer->still_insoluble organic_stock Prepare Stock in Organic Solvent (e.g., DMSO) is_neutral->organic_stock Yes dilute Dilute Stock Dropwise into Stirring Buffer organic_stock->dilute dilute->still_insoluble sonicate Apply Sonication or Gentle Warming still_insoluble->sonicate Yes success Success: Soluble still_insoluble->success No add_solubilizer Add Solubilizing Agents (e.g., Surfactants, Co-solvents) sonicate->add_solubilizer add_solubilizer->success G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Factors (Solvent System) center Compound Solubility hydrophobicity Hydrophobicity of Core center->hydrophobicity charge Net Molecular Charge center->charge size Molecular Weight / Size center->size aggregation Self-Aggregation Tendency center->aggregation ph Solvent pH center->ph solvent_type Solvent Type (Aqueous vs. Organic) center->solvent_type temp Temperature center->temp ionic_strength Ionic Strength center->ionic_strength aggregation->size ph->charge influences G start Start: Lyophilized Compound kinetic_test Step 1: Kinetic Solubility Screen (DMSO stock into buffers) start->kinetic_test thermo_test Step 2: Thermodynamic Solubility (Shake-Flask in best buffer) kinetic_test->thermo_test formulation Step 3: Formulation Optimization (Co-solvents, Surfactants) thermo_test->formulation analysis Step 4: Analytical Verification (HPLC, LC-MS) formulation->analysis end End: Stable, Soluble Formulation analysis->end

References

Validation & Comparative

A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-Ahpc-peg1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the selection of an appropriate E3 ligase ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a popular choice for PROTAC development due to its well-defined interaction with its ligands and its role in the ubiquitin-proteasome system. This guide provides an objective comparison of the VHL ligand, (S,R,S)-Ahpc-peg1-NH2, with other commonly used VHL ligands, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Performance Comparison of VHL Ligands

This compound is a derivative of the well-characterized VHL ligand, VH032. The core (S,R,S)-Ahpc moiety is responsible for binding to the VHL protein, while the PEG1-NH2 linker provides a reactive handle for conjugation to a target protein binder. The binding affinity of the VHL ligand is a crucial parameter that influences the formation of the ternary complex (Target Protein-PROTAC-VHL) and subsequent target degradation.

LigandStructureBinding Affinity (Kd/Ki to VHL)MethodReference
This compound VH032 core with a PEG1-NH2 linkerNot directly reported; estimated to be in the low micromolar range based on similar structures.--
VH032 Core (S,R,S)-Ahpc structure185 nM (Kd)Isothermal Titration Calorimetry (ITC)[1]
VH101 A derivative of VH03244 nM (Kd)Isothermal Titration Calorimetry (ITC)[1]
VH032-PEG4-amine VH032 with a 4-unit PEG linker and a terminal amine5.7 µM (Ki)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2]

Key Observation: The parent molecule, VH032, exhibits a strong nanomolar binding affinity to VHL. The addition of a PEG linker, as seen in VH032-PEG4-amine, can reduce the binding affinity into the micromolar range. This suggests that while the (S,R,S)-Ahpc core provides the necessary interactions for VHL binding, the nature and length of the linker can modulate this affinity. Researchers should consider this trade-off between synthetic accessibility and binding potency when selecting a VHL ligand-linker conjugate.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key experiments to characterize VHL ligands and their corresponding PROTACs.

VHL Ligand Binding Affinity Determination

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Materials:

    • Purified VHL protein complex (VBC: VHL, Elongin B, and Elongin C)

    • This compound or other VHL ligand

    • ITC instrument

    • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Procedure:

    • Thoroughly dialyze the VHL protein against the ITC buffer. Dissolve the VHL ligand in the final dialysis buffer to ensure buffer matching.

    • Determine the accurate concentrations of the protein and ligand solutions.

    • Load the VHL protein solution (typically 5-50 µM) into the sample cell of the calorimeter.

    • Load the VHL ligand solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, n, and ΔH.

b) Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled VHL ligand upon displacement by a test compound.

  • Materials:

    • Purified VHL protein complex (VBC)

    • Fluorescently labeled VHL ligand (e.g., a fluorescein-labeled version of a known VHL binder)

    • This compound or other test ligands

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Black microplates (384-well)

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a solution of the VBC protein and the fluorescently labeled VHL ligand in the assay buffer. The concentration of the protein should be in the range of the Kd of the fluorescent ligand.

    • Prepare serial dilutions of the test ligand.

    • In the microplate, add the VBC/fluorescent ligand solution to the wells containing the serially diluted test ligand.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization of each well.

    • Plot the fluorescence polarization values against the logarithm of the test ligand concentration and fit the data to a competitive binding model to determine the IC50, which can be converted to a Ki value.

Cellular Activity of VHL-based PROTACs

a) Western Blot for Target Protein Degradation

Western blotting is a widely used technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[3]

  • Materials:

    • Cell line expressing the target protein

    • PROTAC of interest

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibodies for the target protein and loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3][4]

b) HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9.[5][6][7][8]

  • Materials:

    • CRISPR-edited cell line expressing the HiBiT-tagged target protein

    • PROTAC of interest

    • Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for kinetic assays)

    • Luminometer

  • Procedure (Endpoint Assay):

    • Seed the HiBiT-tagged cells in a white, opaque multi-well plate.

    • Treat the cells with a serial dilution of the PROTAC for the desired time.

    • Add the Nano-Glo® HiBiT Lytic Reagent to each well.

    • Incubate for a short period to allow for cell lysis and signal generation.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows.

PROTAC_Signaling_Pathway PROTAC-mediated Protein Degradation Pathway PROTAC PROTAC ((S,R,S)-Ahpc-peg1-Target Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Target Target Protein Target->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC Signaling Pathway

Western_Blot_Workflow Western Blot Workflow for PROTAC-induced Degradation cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis Cell_Seeding Seed Cells Treatment Treat with PROTAC (Dose-response) Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis

Western Blot Workflow

FP_Assay_Workflow Fluorescence Polarization (FP) Assay Workflow cluster_reagent_prep Reagent Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement & Analysis Prep_Protein Prepare VHL Protein & Fluorescent Ligand Dispense_Protein Add VHL/Fluorescent Ligand Mix Prep_Protein->Dispense_Protein Prep_Test_Ligand Prepare Serial Dilutions of Test Ligand Dispense_Test Dispense Test Ligand into Microplate Prep_Test_Ligand->Dispense_Test Dispense_Test->Dispense_Protein Incubation Incubate to Equilibrium Dispense_Protein->Incubation Measure_FP Measure Fluorescence Polarization Incubation->Measure_FP Data_Analysis Data Analysis (IC50 -> Ki) Measure_FP->Data_Analysis

FP Assay Workflow

This guide provides a foundational comparison and detailed methodologies to assist researchers in making informed decisions about the use of this compound and other VHL ligands in their targeted protein degradation research. The provided protocols and diagrams serve as a starting point for the design and execution of robust experiments to characterize these important molecules.

References

A Researcher's Guide to E3 Ligase Linkers in PROTACs: A Comparative Analysis of (S,R,S)-Ahpc-peg1-NH2 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] The linker is not merely a passive spacer but an active and critical component that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2][3] Its length, composition, and rigidity dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein ubiquitination and degradation.[4]

This guide provides an objective comparison of (S,R,S)-Ahpc-peg1-NH2, a common building block for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, against other major classes of E3 ligase linkers. The comparison is supported by experimental data, detailed methodologies for key validation assays, and visualizations to clarify complex relationships and workflows.

Focus: The this compound Linker

This compound, also known as VH032-PEG1-NH2, is a widely used E3 ligase ligand-linker conjugate.[5][6] It is a modular building block designed for the efficient synthesis of VHL-recruiting PROTACs.[7]

  • (S,R,S)-Ahpc: This portion is the high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, derived from a hydroxyproline (B1673980) core that mimics the natural substrate, HIF-1α.[8][9] VHL is a popular choice for PROTACs due to its widespread expression across various tissues.[10]

  • -peg1-: This indicates a short, flexible linker composed of a single polyethylene (B3416737) glycol (PEG) unit. PEG linkers are known to be hydrophilic, which can improve the solubility and cell permeability of the final PROTAC molecule.[2][4]

  • -NH2: This terminal amine group provides a reactive handle for conjugation to a POI ligand, typically through the formation of a stable amide bond.[7]

This conjugate represents a common strategy in PROTAC design: the use of flexible, hydrophilic linkers to bridge the two ends of the molecule.

G cluster_0 PROTAC Molecule POI_Ligand Ligand for Protein of Interest (POI) Linker This compound POI_Ligand->Linker E3_Ligand VHL E3 Ligase Ligand ((S,R,S)-Ahpc) Linker->E3_Ligand

Caption: Structure of a PROTAC using this compound.

Comparison of PROTAC Linker Types

The choice of linker is a critical optimization parameter in PROTAC development. Linkers are generally categorized by their flexibility and chemical composition.[2][]

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most common linker types due to their synthetic accessibility and the ease with which their length can be modified.[2]

  • Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility.[2] However, their hydrophobic nature can negatively impact the overall solubility of the PROTAC molecule.[2]

  • PEG Linkers: Comprising repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic. This property often enhances the solubility and permeability of PROTACs.[2] Statistically, approximately 54% of reported PROTACs utilize PEG-based linkers.[2]

Rigid Linkers

Rigid linkers incorporate conformational constraints through cyclic structures like piperazine, piperidine, or aromatic rings.[2][3] This rigidity can pre-organize the PROTAC into a bioactive conformation that promotes more stable and productive ternary complex formation, potentially leading to higher degradation potency.[4] Furthermore, rigid linkers can improve metabolic stability.[2]

"Clickable" Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular and efficient method for PROTAC synthesis. This approach allows for the modular assembly of PROTAC libraries. The resulting triazole ring is metabolically stable and is considered a component of a rigid linker strategy.[3][4]

Quantitative Performance Data

The efficacy of a PROTAC is primarily quantified by two parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy.[2]

The optimal linker is highly dependent on the specific POI and E3 ligase pair, and direct comparisons across different studies should be made with caution. The following tables summarize experimental data comparing the performance of PROTACs with different linkers against various targets.

Table 1: Impact of Linker Composition on CRBN Degradation Cell Line: HEK293T

Linker Type Linker Composition Degradation Efficacy Reference
Alkyl Nine-atom alkyl chain Concentration-dependent decrease [3]
PEG Three PEG units Weak degradation [3]

Data suggests that for CRBN self-degradation, an alkyl linker was significantly more effective than a PEG-based linker of similar length.

Table 2: Impact of Linker Length on TBK1 Degradation E3 Ligase Recruited: VHL

Linker Type Linker Length (atoms) Degradation Efficacy Reference
Alkyl/Ether < 12 No degradation []
Alkyl/Ether > 12 Significantly improved potential []

This study highlights a minimum linker length requirement for productive ternary complex formation.

Table 3: Performance of Covalent and Noncovalent Linkers for BTK Degradation Cell Line: Mino

PROTAC / Linker Type DC50 (nM) Dmax (%) Reference
NC-1 (Noncovalent) 2.2 97 [13]
RC-3 (Reversible Covalent) 10.0 97 [13]
IR-1 (Irreversible Covalent) 12.0 97 [13]

In this series, the noncovalent PROTAC demonstrated the highest potency, though all achieved near-complete degradation.

Experimental Protocols

Accurate and reproducible data are essential for comparing PROTAC performance. Below are detailed protocols for key assays.

Protocol 1: Western Blot for Quantifying Protein Degradation

This is the gold-standard method for determining DC50 and Dmax values.[14]

1. Cell Treatment and Lysis:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[14]

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and denature the proteins by boiling at 95-100°C for 5-10 minutes.[14]

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[2]

  • Capture the signal using a digital imaging system.

  • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values using non-linear regression analysis.[14]

G A Cell Seeding & Treatment with PROTAC Series B Cell Lysis & Lysate Clarification A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE & Membrane Transfer C->D E Immunoblotting (Primary & Secondary Abs) D->E F ECL Detection & Imaging E->F G Densitometry Analysis (Normalization to Loading Control) F->G H Curve Fitting & DC50 / Dmax Calculation G->H

Caption: A typical experimental workflow for assessing PROTAC efficacy.

Protocol 2: Fluorescence Polarization (FP) for Binding Affinity

This assay can determine the binary binding affinities of the PROTAC to its target protein and the E3 ligase, which helps diagnose issues with ternary complex formation.[15]

1. Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling slows, and polarization increases. A PROTAC that competes with the tracer for binding will displace it, causing a measurable decrease in polarization.

2. General Protocol:

  • Prepare solutions of the target protein (or E3 ligase) and a corresponding fluorescently labeled tracer known to bind the active site.

  • In a multi-well plate (e.g., 384-well, black, low-volume), add the protein-tracer complex to a series of wells.

  • Add the PROTAC compound at varying concentrations to the wells. Include controls for no-protein and no-competitor.

  • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measure fluorescence polarization using a microplate reader equipped with appropriate filters.

  • Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the inhibition constant (Ki) or IC50.

Visualizing the PROTAC Mechanism and Linker Logic

Understanding the overall mechanism and the rationale behind linker selection is crucial for successful PROTAC design.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI E1/E2 Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

G cluster_Linkers PROTAC Linker Categories cluster_Flexible Flexible Types cluster_Rigid Rigid Types cluster_props Linker Linker Design Flexible Flexible Linkers Linker->Flexible Rigid Rigid Linkers Linker->Rigid Alkyl Alkyl Chains (e.g., -(CH2)n-) Flexible->Alkyl PEG PEG Chains (e.g., -(CH2CH2O)n-) Flexible->PEG Cyclic Cyclic Structures (e.g., Piperazine) Rigid->Cyclic Click Click Chemistry (e.g., Triazole) Rigid->Click p1 Hydrophobicity Alkyl->p1 High p2 Solubility PEG->p2 High p3 Conformational Constraint Cyclic->p3 High p4 Metabolic Stability Click->p4 High

Caption: Logical comparison of different PROTAC linker categories.

Conclusion

The linker is a pivotal component in PROTAC design, directly modulating the molecule's ability to induce protein degradation. The this compound conjugate is a valuable tool for researchers, providing a reliable, hydrophilic, and flexible linker attached to a high-affinity VHL ligand. This simplifies the synthesis of VHL-based PROTACs and represents the most common class of linkers used in the field.

However, the "best" linker is always context-dependent. While flexible PEG linkers offer advantages in solubility and synthetic accessibility, rigid and alkyl linkers may provide superior potency for certain POI-E3 ligase pairs by optimizing the conformation of the ternary complex. There is no universal solution, and a systematic evaluation of linker length, composition, and rigidity—validated by robust biophysical and cellular assays—is paramount to developing potent and selective protein degraders.

References

Validating Protein Degradation by (S,R,S)-Ahpc-peg1-NH2-based PROTACs: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of targeted protein degradation is a critical step in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Western blotting for validating the efficacy of PROTACs utilizing the (S,R,S)-Ahpc-peg1-NH2 E3 ligase ligand with alternative methodologies. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of these techniques.

This compound is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in a class of PROTACs designed to hijack the cell's natural protein disposal machinery.[1][2] By linking this VHL ligand to a targeting moiety for a protein of interest (POI), the resulting PROTAC can induce the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

Performance Comparison: VHL-based vs. Cereblon-based PROTACs

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5]

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
MZ1 VHLBRD4HeLa~13 nMNot Reported[6]
BRD4H6618 nMComplete at 100 nM
BRD4H83823 nMComplete at 100 nM
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported[5]
dBET1 CRBNBRD4HeLa~3 nMNot Reported[6]
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported[5]

Note: The data presented is collated from various studies and should be interpreted with consideration of the different experimental setups.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[3] In the case of a PROTAC utilizing this compound, the VHL E3 ligase is recruited. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[3][]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (this compound-Linker-POI_Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub E2->VHL Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Quantitative Western Blot for Protein Degradation

Western blotting is a cornerstone technique for visually and semi-quantitatively assessing the degradation of a target protein following PROTAC treatment.[8]

Experimental Workflow

Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Analysis detection->analysis end End analysis->end

Workflow for Western blot validation of protein degradation.

Methodology

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[8]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes. Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[8]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).[9]

Alternative Validation Methods

While Western blotting is a robust method, other techniques offer higher throughput, greater sensitivity, or a more global view of protein degradation.

MethodPrincipleAdvantagesDisadvantages
In-Cell Western™ (ICW) Immunofluorescence-based detection of proteins in fixed and permeabilized cells in a microplate format.Higher throughput than traditional Western blot, reduced sample handling.Requires a high-quality antibody that works in fixed cells, provides semi-quantitative data.
NanoBRET™/HiBiT® Assays Bioluminescence resonance energy transfer (BRET) or a sensitive luciferase reporter system to measure protein levels in live cells in real-time.High sensitivity, kinetic measurements, suitable for high-throughput screening.Requires genetic engineering of cell lines to express tagged proteins.
Mass Spectrometry (Proteomics) Unbiased, global identification and quantification of thousands of proteins in a sample.Provides a comprehensive view of on-target and off-target effects, highly quantitative.Requires specialized equipment and expertise, complex data analysis.

Detailed Protocols for Alternative Methods are available in the appendix.

Conclusion

Validating protein degradation is a multi-faceted process that often requires orthogonal methods to build a robust data package. Western blotting remains an indispensable tool for the initial characterization and visual confirmation of PROTAC-induced protein degradation. Its accessibility and established protocols make it a fundamental assay in the field.

For higher throughput screening and more detailed kinetic analysis, methods like In-Cell Westerns and NanoBRET/HiBiT assays provide powerful alternatives. Furthermore, mass spectrometry-based proteomics offers an unbiased and global perspective on the effects of a PROTAC, which is invaluable for understanding its specificity and potential off-target liabilities.

The choice of validation method will depend on the specific research question, the stage of drug development, and the available resources. By combining the strengths of these different techniques, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of novel protein-degrading molecules like those based on the this compound VHL ligand.

Appendix: Detailed Protocols for Alternative Methods

(Please refer to specific manufacturer's protocols for the most up-to-date and detailed instructions.)

In-Cell Western™ Assay Protocol
  • Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to adhere.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC and controls.

  • Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer.

  • Antibody Incubation: Incubate with a primary antibody against the target protein, followed by an infrared dye-conjugated secondary antibody. A second antibody against a loading control protein with a different colored dye can be used for normalization.

  • Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity.

NanoBRET™/HiBiT® Assay Protocol
  • Cell Line Generation: Engineer a cell line to express the target protein fused to a NanoLuc® donor or a HiBiT tag.

  • Cell Seeding and Treatment: Plate the engineered cells in a white, opaque microplate and treat with the PROTAC.

  • Lysis and Detection:

    • NanoBRET™: Add a fluorescently labeled tracer that binds to a control protein (acceptor) and measure the BRET signal. Degradation of the NanoLuc-tagged target will result in a loss of BRET.

    • HiBiT®: Lyse the cells and add a lytic detection reagent containing LgBiT, which complements the HiBiT tag to produce a luminescent signal. The intensity of the signal is proportional to the amount of HiBiT-tagged protein.

  • Data Analysis: Calculate the percentage of protein remaining relative to the vehicle control.

Mass Spectrometry-Based Proteomics Protocol
  • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling (e.g., TMT): Label the peptides from different samples with tandem mass tags (TMT) to allow for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of proteins across the different samples using specialized software. Identify proteins that are significantly downregulated in the PROTAC-treated samples.

References

Quantitative Proteomics Reveals High Specificity of (S,R,S)-Ahpc-based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in many successful PROTACs is the E3 ligase-recruiting element. The (S,R,S)-Ahpc-peg1-NH2 moiety serves as a versatile building block, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive comparison of the specificity of a well-characterized VHL-recruiting PROTAC, MZ1, which targets the BET (Bromodomain and Extra-Terminal domain) family of proteins, with alternative strategies for BET protein modulation. Through quantitative proteomics data, we illustrate the superior specificity of the PROTAC approach.

Comparative Analysis of BET Protein Modulators

The specificity of a therapeutic agent is paramount to its safety and efficacy. Here, we compare the proteome-wide effects of three distinct approaches to targeting BET proteins:

  • MZ1: A VHL-recruiting PROTAC that utilizes an (S,R,S)-Ahpc-based ligand and targets BET proteins for degradation.

  • dBET1: A PROTAC that targets BET proteins for degradation but recruits the Cereblon (CRBN) E3 ligase.

  • JQ1: A small molecule inhibitor that binds to the bromodomains of BET proteins and inhibits their function without inducing degradation.

Quantitative mass spectrometry-based proteomics is the gold standard for assessing the on-target and off-target effects of such compounds. By quantifying changes in the abundance of thousands of proteins in cells treated with these molecules, a comprehensive specificity profile can be generated.

Quantitative Proteomics Data Summary

The following tables summarize the quantitative proteomics data from studies analyzing the effects of MZ1, dBET1, and JQ1 on the cellular proteome. The data highlights the number of significantly downregulated proteins (potential off-targets) for each compound.

Table 1: On-Target Degradation Profile

CompoundTarget ProteinsE3 Ligase RecruitedObserved Degradation
MZ1 BRD2, BRD3, BRD4VHLPreferential degradation of BRD4
dBET1 BRD2, BRD3, BRD4CRBNDegradation of BRD2, BRD3, and BRD4
JQ1 BRD2, BRD3, BRD4N/ANo degradation observed

Table 2: Off-Target Effects Profile from Quantitative Proteomics

CompoundCell LineConcentrationDuration (hrs)No. of Significantly Downregulated Proteins (Excluding Targets)Key Off-Targets
MZ1 HeLa1 µM24~5Minimal off-target degradation observed
dBET1 MV4;11250 nM2~10Some off-target degradation reported
JQ1 MultipleVariousVarious>50Widespread changes in protein expression secondary to transcriptional effects

Note: The data presented are representative and compiled from multiple studies. The exact number of off-targets can vary depending on the cell line, experimental conditions, and data analysis parameters.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_PROTAC PROTAC Molecule Target Ligand Target Ligand Linker Linker Target Ligand->Linker Target Protein (e.g., BRD4) Target Protein (e.g., BRD4) Target Ligand->Target Protein (e.g., BRD4) Binds E3 Ligase Ligand\n((S,R,S)-Ahpc) E3 Ligase Ligand ((S,R,S)-Ahpc) Linker->E3 Ligase Ligand\n((S,R,S)-Ahpc) VHL E3 Ligase VHL E3 Ligase E3 Ligase Ligand\n((S,R,S)-Ahpc)->VHL E3 Ligase Recruits Ternary Complex Ternary Complex Target Protein (e.g., BRD4)->Ternary Complex VHL E3 Ligase->Ternary Complex Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Transfer Proteasome Proteasome Polyubiquitination->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action of an (S,R,S)-Ahpc-based PROTAC.

Proteomics_Workflow Quantitative Proteomics Workflow Cell Culture Cell Culture Treatment\n(PROTAC/Inhibitor) Treatment (PROTAC/Inhibitor) Cell Culture->Treatment\n(PROTAC/Inhibitor) Cell Lysis Cell Lysis Treatment\n(PROTAC/Inhibitor)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Reduction & Alkylation Reduction & Alkylation Protein Quantification->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion TMT Labeling TMT Labeling Tryptic Digestion->TMT Labeling Sample Pooling Sample Pooling TMT Labeling->Sample Pooling LC-MS/MS Analysis LC-MS/MS Analysis Sample Pooling->LC-MS/MS Analysis Data Analysis\n(Protein ID & Quantification) Data Analysis (Protein ID & Quantification) LC-MS/MS Analysis->Data Analysis\n(Protein ID & Quantification) Specificity Profiling Specificity Profiling Data Analysis\n(Protein ID & Quantification)->Specificity Profiling

Caption: A typical workflow for quantitative proteomics analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are the key experimental protocols for the quantitative proteomics analysis of PROTAC specificity.

Cell Culture and Treatment
  • Cell Line: A human cell line expressing the target protein of interest (e.g., HeLa or 293T for BRD4).

  • Culture Conditions: Cells are maintained in the appropriate medium (e.g., DMEM for HeLa) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the PROTAC (e.g., MZ1), the alternative compound (e.g., dBET1 or JQ1), or a vehicle control (e.g., DMSO) at the desired concentration and for the specified duration.

Sample Preparation for Mass Spectrometry
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation: Disulfide bonds in the proteins are reduced with dithiothreitol (B142953) (DTT) and the resulting free thiols are alkylated with iodoacetamide (B48618) (IAA).

  • Proteolytic Digestion: The protein mixture is diluted to reduce the urea concentration, and proteins are digested into peptides overnight using a sequence-specific protease, typically trypsin.

TMT Labeling and Sample Pooling
  • Peptide Cleanup: The digested peptides are desalted using solid-phase extraction (SPE) with C18 cartridges.

  • TMT Labeling: Peptides from each experimental condition are labeled with a different isobaric tandem mass tag (TMT) reagent according to the manufacturer's protocol.

  • Sample Pooling: The TMT-labeled peptide samples are combined into a single mixture.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): The pooled peptide mixture is separated by reverse-phase liquid chromatography using a nano-flow HPLC system. Peptides are eluted over a gradient of increasing organic solvent concentration.

  • Mass Spectrometry (MS): The eluted peptides are ionized by electrospray ionization and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan (MS1) and several tandem MS scans (MS2) of the most abundant precursor ions.

Data Analysis
  • Database Searching: The raw MS data is processed using a software package (e.g., MaxQuant or Proteome Discoverer) to identify the peptides and proteins present in the sample by searching against a comprehensive protein database (e.g., UniProt).

  • Quantification: The relative abundance of each protein across the different experimental conditions is determined from the reporter ion intensities in the MS2 spectra.

  • Statistical Analysis: Statistical tests are performed to identify proteins that show a significant change in abundance in the treated samples compared to the vehicle control. Proteins with a statistically significant decrease in abundance are considered potential degradation targets.

Conclusion

This guide demonstrates the power of quantitative proteomics in evaluating the specificity of targeted protein degraders. The data presented indicates that the (S,R,S)-Ahpc-based VHL-recruiting PROTAC, MZ1, exhibits a high degree of specificity for its intended BET protein targets, with minimal off-target degradation. In comparison, the small molecule inhibitor JQ1, while effective at inhibiting BET protein function, leads to more widespread changes in the proteome due to its effects on transcription. This highlights a key advantage of the PROTAC modality: the targeted elimination of a protein of interest with potentially fewer off-target effects than traditional inhibitors. For researchers and drug developers, these findings underscore the importance of employing unbiased, proteome-wide analyses to thoroughly characterize the specificity of novel therapeutic agents.

A Guide to Essential Negative Controls for PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools to eliminate specific proteins of interest (POIs). A PROTAC molecule typically consists of a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Given this catalytic mechanism, robust experimental design is critical to ensure that the observed protein degradation is a direct result of the PROTAC's intended mechanism of action. This guide provides a comprehensive comparison of essential negative controls for experiments involving PROTACs, such as those synthesized using the (S,R,S)-Ahpc-peg1-NH2 linker, a building block that contains a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2][3] Using appropriate negative controls is imperative to rule out off-target effects, non-specific toxicity, or simple inhibition of the target protein.[4]

The PROTAC Mechanism of Action

The central principle of a PROTAC is to hijack the cell's ubiquitin-proteasome system to degrade a specific protein. The process, illustrated below, relies on the formation of a stable ternary complex.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound linker) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Binds E3 Ternary->PROTAC Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of a PROTAC, inducing poly-ubiquitination and degradation of a target protein.

Comparison of Key Negative Controls

To validate that protein knockdown is a result of the specific, PROTAC-mediated pathway, a panel of negative controls should be employed. Each control is designed to disrupt a specific step in the mechanism of action.[4][5] The ideal set of controls helps to build a robust case for the PROTAC's specific activity.

Control Type Description Purpose Expected Outcome
Active PROTAC The fully functional heterobifunctional degrader.Positive control for degradation.Target protein degradation.
Epimer / Diastereomer Control A stereoisomer of the PROTAC, often with an inverted chiral center on the E3 ligase ligand (e.g., (S,S,S)-Ahpc instead of (S,R,S)-Ahpc).[6]To demonstrate that degradation is dependent on stereospecific binding to the E3 ligase. This is one of the most rigorous controls.[][8]No target protein degradation.
Inactive E3 Ligase Ligand Control A PROTAC where the E3 ligase ligand is chemically modified to abolish binding (e.g., methylation of the glutarimide (B196013) nitrogen for CRBN-based PROTACs).[][9]To confirm that degradation requires engagement of the specific E3 ligase.[4][10]No target protein degradation.
Inactive Target Ligand Control A PROTAC where the POI-binding "warhead" is replaced with a structurally similar but inactive analog that does not bind the target protein.[]To rule out off-target effects and confirm that degradation requires binding to the POI.[4]No target protein degradation.
Target Ligand Alone The POI-binding "warhead" molecule by itself (e.g., JQ1 for BRD4).To differentiate degradation from simple inhibition of the target protein's function.[11]Target protein inhibition, but no degradation.
E3 Ligase Ligand Alone The E3 ligase-binding molecule by itself (e.g., VHL ligand).To control for any effects of engaging the E3 ligase independently of the POI.No target protein degradation.
Vehicle Control The solvent used to dissolve the PROTAC and controls (e.g., DMSO).To establish the baseline level of the target protein in the absence of any treatment.[12]No change in target protein levels.

Experimental Protocols

The most common method to quantify PROTAC-induced protein degradation is Western blotting. This technique allows for the direct measurement of protein levels in cells following treatment.[12][13]

Key Experiment: Western Blot for PROTAC-Induced Degradation

This protocol details the steps to assess the efficacy of a PROTAC and its corresponding negative controls in a cellular context.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a human cancer cell line like HeLa or THP-1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[13]

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the active PROTAC and each negative control. A typical concentration range is 1 nM to 10 µM.

  • Treat the cells with the compounds for a predetermined time course (e.g., 4, 8, 16, or 24 hours).[13] Always include a vehicle-only control (e.g., 0.1% DMSO).[12]

2. Cell Lysis and Protein Quantification:

  • After incubation, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12]

  • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[13]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[12]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[13]

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.[13]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[13]

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk in TBST).[12]

  • Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin).[14]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

5. Detection and Analysis:

  • Wash the membrane three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[12]

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be determined.[12]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the logical flow for comparing an active PROTAC against its essential negative controls to validate its mechanism of action.

Experimental_Workflow cluster_0 Compound Treatment cluster_1 Experimental Assays cluster_2 Data Analysis & Interpretation Active Active PROTAC WB Western Blot (Protein Degradation) Active->WB Ubiq Ubiquitination Assay Active->Ubiq Viability Cell Viability Assay Active->Viability Epimer Epimer Control Epimer->WB Epimer->Ubiq Epimer->Viability Inactive_E3 Inactive E3 Ligand Control Inactive_E3->WB Inactive_E3->Viability Inactive_Target Inactive Target Ligand Control Inactive_Target->WB Inactive_Target->Viability Vehicle Vehicle (DMSO) Vehicle->WB Vehicle->Viability Quant Quantify Degradation (DC50, Dmax) WB->Quant Validate Validate Mechanism of Action Ubiq->Validate Viability->Validate Quant->Validate

Caption: Workflow for validating PROTAC activity using negative controls and key biochemical assays.

Logical Relationship of Controls

This diagram illustrates how each control dissects the PROTAC's mechanism, leading to a conclusive understanding of its specific activity.

Control_Logic cluster_0 Is it due to PROTAC-mediated degradation? Start Observed Protein Knockdown Q1 Does the Epimer Control show no activity? Start->Q1 Q2 Does the Inactive E3 Ligand Control show no activity? Q1->Q2 Yes OffTarget Potential Off-Target or Non-Specific Effect Q1->OffTarget No Q3 Does the Inactive Target Ligand Control show no activity? Q2->Q3 Yes Q2->OffTarget No Conclusion Validated On-Target PROTAC Activity Q3->Conclusion Yes Q3->OffTarget No

Caption: Decision tree illustrating the logic of using negative controls to confirm specific PROTAC activity.

References

The Influence of PEG Linker Length on the Efficacy of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a favorable therapeutic index. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's overall performance. Among various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the efficacy of different PEG linker lengths, supported by experimental data, to inform the development of next-generation targeted therapeutics.

The length of the PEG chain in an ADC linker can profoundly impact its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic drug payloads can induce aggregation of ADCs, leading to their rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can counteract this issue, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[2]

Comparative Analysis of PEG Linker Lengths

The selection of an optimal PEG linker length is a balancing act between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[2]

In Vitro Cytotoxicity

The effect of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific construct. While some studies report no significant impact on potency, others have observed a decrease in cytotoxicity with longer PEG chains.[3]

PEG Linker LengthTarget Cell LineIC50 (ng/mL)Fold Change vs. No PEGReference
No PEGCD30+ Lymphoma~5-[3]
PEG2CD30+ Lymphoma~71.4x[3]
PEG4CD30+ Lymphoma~71.4x[3]
PEG8CD30+ Lymphoma~51.0x[3]
PEG12CD30+ Lymphoma~51.0x[3]
PEG24CD30+ Lymphoma~51.0x[3]
No PEGHER2+ (Affibody conjugate)N/A-[4]
4 kDa PEGHER2+ (Affibody conjugate)N/A4.5x reduction[4]
10 kDa PEGHER2+ (Affibody conjugate)N/A22x reduction[4]
Pharmacokinetics

Longer PEG linkers generally lead to improved pharmacokinetic profiles, characterized by reduced clearance and a longer plasma half-life. This is attributed to the increased hydrodynamic radius of the ADC, which limits renal filtration.[2]

PEG Linker LengthClearance Rate (mL/day/kg) in RatsPlasma Half-life (t1/2)Reference
No PEG~15Shortest[3][5]
PEG2~10Increased[3][5]
PEG4~7Further Increased[3][5]
PEG8~5Longest[3][5]
PEG12~5Longest[3][5]
PEG24~5Longest[3][5]
In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo anti-tumor activity. The extended circulation time allows for greater accumulation of the ADC in the tumor tissue.[6]

PEG Linker LengthTumor ModelTumor Growth Inhibition (TGI)Reference
No PEGXenograftSignificant tumor breakthrough[6]
PEG2XenograftModerate efficacy[6]
PEG4XenograftImproved efficacy[6]
PEG8XenograftRescued efficacy, stable tumor size[6]
PEG12XenograftRescued efficacy, stable tumor size[6]
PEG24XenograftRescued efficacy, stable tumor size[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of ADCs with varying PEG linker lengths. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of ADCs on cancer cell lines.

1. Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADCs with different PEG linker lengths

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • 96-well microplates

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[8]

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations.[9]

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-96 hours).[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software like GraphPad Prism.[9]

In Vivo Xenograft Model for Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.

1. Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Human tumor cell line expressing the target antigen

  • Matrigel

  • ADCs with different PEG linker lengths

  • Vehicle control solution

  • Calipers for tumor measurement

2. Procedure:

  • Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) into the flank of the mice.[4]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[3]

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC with PEG4, ADC with PEG8, ADC with PEG24). Administer treatments intravenously at a predetermined dose and schedule (e.g., once every three days for a total of four times).[4]

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[3]

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

Understanding the underlying biological pathways and the experimental process is crucial for ADC development.

HER2 Signaling Pathway

Many ADCs target the HER2 receptor, which is overexpressed in various cancers. Upon dimerization, HER2 activates downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[10][11]

HER2_Signaling_Pathway Ligand Ligand (e.g., NRG1) HER34 HER3/HER4 Ligand->HER34 binds Dimerization Heterodimerization HER34->Dimerization HER2 HER2 HER2->Dimerization pY Autophosphorylation Dimerization->pY PI3K PI3K pY->PI3K Grb2 Grb2/Sos pY->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC_Workflow start Start: ADC Design (Varying PEG Lengths) conjugation Antibody-Payload Conjugation start->conjugation invitro In Vitro Evaluation conjugation->invitro cytotoxicity Cytotoxicity Assay (IC50 Determination) invitro->cytotoxicity stability Plasma Stability Assay invitro->stability pharmacokinetics Pharmacokinetics (PK) Study in Rodents cytotoxicity->pharmacokinetics stability->pharmacokinetics invivo In Vivo Efficacy Study (Xenograft Model) pharmacokinetics->invivo analysis Data Analysis & Candidate Selection invivo->analysis

References

Navigating the Selectivity Landscape: A Comparative Guide to (S,R,S)-Ahpc-peg1-NH2 Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a PROTAC (Proteolysis Targeting Chimera) is a critical determinant of its therapeutic potential and safety profile. This guide provides an objective comparison of degraders based on the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-peg1-NH2, with a focus on cross-reactivity and selectivity. We present supporting experimental data and detailed methodologies for key assays to aid in the rational design and evaluation of next-generation protein degraders.

This compound is a derivative of the well-characterized VHL ligand VH032, featuring a PEG linker and a terminal amine for conjugation to a target protein ligand. The choice of E3 ligase recruiter is a pivotal decision in PROTAC development, with VHL and Cereblon (CRBN) being the most predominantly used. While both can effectively mediate target protein degradation, they exhibit distinct selectivity profiles. Generally, VHL-based degraders are considered to have a higher degree of selectivity compared to those based on CRBN ligands. This is attributed to the more enclosed nature of the VHL binding pocket, which recognizes a specific hydroxyproline (B1673980) motif, in contrast to the broader substrate promiscuity of CRBN.

Comparative Analysis of E3 Ligase Ligand Performance

The binding affinity and selectivity of the E3 ligase ligand are paramount to the efficacy and off-target effects of the resulting PROTAC. Below is a summary of key quantitative data for the parent VHL ligand of (S,R,S)-Ahpc, VH032, and a common CRBN ligand, pomalidomide.

LigandE3 LigaseBinding Affinity (Kd) to E3 LigaseNotes
VH032VHL185 nM[1]Parent compound of (S,R,S)-Ahpc.
PomalidomideCRBN~13 nM (IC50 in PBMCs)A widely used CRBN ligand in PROTAC design.

Cross-Reactivity and Off-Target Profiling

The ideal PROTAC would exclusively degrade its intended target protein. However, off-target effects can arise from the promiscuity of the E3 ligase ligand or the target protein ligand. Comprehensive proteomic analyses are essential to identify and quantify unintended protein degradation.

Table 2: Qualitative Comparison of VHL and CRBN-based Degrader Selectivity

FeatureVHL-based Degraders (e.g., using (S,R,S)-Ahpc)CRBN-based Degraders (e.g., using pomalidomide)
Binding Pocket More enclosed, specific recognition of hydroxyproline motif.Shallower and more promiscuous.
Off-Target Profile Generally considered more selective with fewer off-target degradation events.Can exhibit off-target degradation of neosubstrates, such as zinc-finger transcription factors.
Molecular Glue Potential Less prone to inducing degradation of proteins in a "molecular glue" fashion.More susceptible to molecular glue-like off-target effects.

Key Experimental Workflows and Signaling Pathways

To rigorously assess the cross-reactivity and on-target engagement of this compound based degraders, a suite of sophisticated experimental techniques is employed.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC (S,R,S)-Ahpc-peg1-TargetLigand PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits POI_node POI->POI_node POI_ub Ubiquitinated POI POI->POI_ub Ubiquitination VHL_node VHL->VHL_node Ub Ubiquitin Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_node->VHL_node Ubiquitination POI_ub->Proteasome Degradation

Figure 1: Mechanism of Action for a (S,R,S)-Ahpc-based PROTAC.

The PROTAC molecule facilitates the formation of a ternary complex between the target Protein of Interest (POI) and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

Off_Target_Workflow start Cell Culture with PROTAC Treatment lysis Cell Lysis and Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis: Protein Identification and Quantification lcms->data_analysis off_target_id Identification of Downregulated Proteins (Potential Off-Targets) data_analysis->off_target_id validation Targeted Validation (Western Blot, etc.) off_target_id->validation

Figure 2: Experimental workflow for proteomic off-target analysis.

A global, unbiased assessment of protein level changes upon PROTAC treatment is crucial for identifying potential off-targets.

CETSA_Workflow start Treat Intact Cells with PROTAC heat Heat Shock at Varying Temperatures start->heat lysis Cell Lysis heat->lysis separation Separate Soluble and Aggregated Proteins lysis->separation quantification Quantify Soluble Protein (e.g., Western Blot, MS) separation->quantification analysis Determine Thermal Shift (ΔTm) quantification->analysis

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.

CETSA assesses target engagement by measuring changes in protein thermal stability upon ligand binding in a cellular environment.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity and target engagement studies.

Protocol 1: Mass Spectrometry-Based Proteomics for Off-Target Profiling

This protocol provides a framework for the unbiased, global assessment of changes in the proteome following treatment with a PROTAC.[3][4]

1. Cell Culture and Treatment:

  • Culture cells (e.g., a relevant cancer cell line) to approximately 80% confluency.

  • Treat cells with the this compound based degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., with an inactive E3 ligase ligand).

2. Cell Lysis and Protein Digestion:

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysate.

  • Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.

3. Isobaric Labeling (e.g., TMT or iTRAQ):

  • Label the resulting peptide samples from each condition with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Analyze the labeled peptide mixture using a high-resolution mass spectrometer.

  • Separate the peptides by reverse-phase liquid chromatography coupled to the mass spectrometer.

5. Data Analysis:

  • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).

  • Identify and quantify proteins across all samples.

  • Statistically analyze the data to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are considered potential off-targets.

6. Validation:

  • Validate the potential off-targets identified by mass spectrometry using orthogonal methods such as Western blotting or targeted mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a PROTAC to its intended target and potential off-targets in a cellular context.[4][5]

1. Cell Treatment:

  • Treat intact cells with the this compound based degrader or vehicle control for a short duration (e.g., 1-2 hours) to assess binding before significant degradation occurs.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

3. Cell Lysis and Separation:

  • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separate the soluble fraction (containing folded proteins) from the precipitated, denatured proteins by centrifugation.

4. Protein Quantification:

  • Analyze the soluble fraction by Western blotting using an antibody specific to the target protein. Alternatively, for a proteome-wide analysis (CETSA-MS), the soluble proteome can be analyzed by mass spectrometry.

5. Data Analysis:

  • Quantify the band intensities (for Western blot) or protein abundance (for MS) at each temperature.

  • Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]

1. Cell Line Generation:

  • Engineer a cell line to express the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase (VHL) fused to a HaloTag® (the BRET acceptor).

2. Cell Plating and Labeling:

  • Plate the engineered cells in a white, opaque 96- or 384-well plate.

  • Add the HaloTag® ligand (the BRET acceptor fluorophore) to the cells and incubate to allow for covalent labeling of the HaloTag®-VHL fusion protein.

3. PROTAC Treatment:

  • Add serial dilutions of the this compound based degrader to the cells.

4. BRET Measurement:

  • Add the NanoLuc® substrate to the wells.

  • Measure the donor emission (at ~460 nm) and the acceptor emission (at ~610 nm) using a luminometer capable of BRET measurements.

5. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

  • A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex. The EC50 value for ternary complex formation can be determined from the dose-response curve.

References

A Comparative Analysis of VHL-Recruiting and Cereblon-Recruiting PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two major classes of Proteolysis Targeting Chimeras (PROTACs): those utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, specifically focusing on structures derived from (S,R,S)-Ahpc, and those employing ligands for the Cereblon (CRBN) E3 ligase. This comparison is supported by experimental data for the degradation of the key epigenetic regulator, Bromodomain-containing protein 4 (BRD4), providing a framework for the rational design and selection of targeted protein degraders.

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The fundamental difference between the two classes of PROTACs discussed here lies in the E3 ligase they engage.

(S,R,S)-Ahpc-based PROTACs recruit the VHL E3 ligase complex. The (S,R,S)-Ahpc moiety is a high-affinity ligand for VHL. By incorporating this ligand, the PROTAC brings the target protein into close proximity with the VHL complex, leading to polyubiquitination of the target and its subsequent degradation by the proteasome. A prominent example of a VHL-based PROTAC is MZ1, which utilizes a derivative of (S,R,S)-Ahpc as the VHL ligand.[1][2]

Cereblon-based PROTACs utilize ligands, typically derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) or pomalidomide, to recruit the CRBN E3 ligase complex.[3][4] Similar to their VHL-recruiting counterparts, these PROTACs induce the formation of a ternary complex between the target protein, the PROTAC, and the CRBN complex, resulting in target protein degradation. Well-characterized examples of CRBN-based BRD4 degraders include dBET1 and ARV-825.[3][4]

The choice between a VHL- or CRBN-based PROTAC can be influenced by factors such as the expression levels of the respective E3 ligases in the target cells, the desired degradation kinetics, and the potential for off-target effects.[]

Quantitative Performance Data: Degradation of BRD4

The efficacy of PROTACs is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes the reported degradation efficiencies for representative VHL-based (MZ1) and CRBN-based (dBET1 and ARV-825) PROTACs targeting BRD4 in various cancer cell lines.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1VHLBRD4HeLa~100>90[6]
MZ1VHLBRD422Rv1~30>95[7]
dBET1CRBNBRD4MV4;11~100>98[7]
dBET1CRBNBRD4RS4;11~30>95[8]
ARV-825CRBNBRD4Burkitt's Lymphoma (BL)<1Not Reported[9]
QCA570CRBNBRD4Bladder Cancer Cells~1>90[10][11]

Experimental Protocols

Accurate determination of PROTAC efficacy relies on robust and standardized experimental protocols. Below are detailed methodologies for two commonly used assays to quantify protein degradation.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.

a. Cell Treatment:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

c. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a dose-response curve fitting model.

HiBiT Bioluminescent Assay for Live-Cell Protein Degradation

The HiBiT assay is a sensitive, real-time method for quantifying protein degradation in live cells.

a. Cell Line Generation:

  • Use CRISPR/Cas9 gene editing to endogenously tag the target protein with the 11-amino-acid HiBiT peptide in the desired cell line.

b. Assay Protocol:

  • Seed the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate.

  • Treat the cells with a serial dilution of the PROTAC or a vehicle control.

  • At the desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate.

  • Incubate for a short period to allow for cell lysis and the formation of the luminescent NanoBiT® complex.

  • Measure the luminescence using a plate reader.

c. Data Analysis:

  • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

  • Normalize the luminescence readings to the vehicle control.

  • Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism PROTAC Mechanism of Action cluster_VHL VHL-based PROTAC cluster_CRBN Cereblon-based PROTAC VHL_PROTAC (S,R,S)-Ahpc-based PROTAC Ternary_VHL Ternary Complex (POI-PROTAC-VHL) VHL_PROTAC->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL POI_VHL Target Protein (e.g., BRD4) POI_VHL->Ternary_VHL Ub_VHL Polyubiquitination Ternary_VHL->Ub_VHL Ubiquitin Transfer Proteasome_VHL 26S Proteasome Ub_VHL->Proteasome_VHL Degradation_VHL Target Protein Degradation Proteasome_VHL->Degradation_VHL CRBN_PROTAC Cereblon-based PROTAC Ternary_CRBN Ternary Complex (POI-PROTAC-CRBN) CRBN_PROTAC->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN POI_CRBN Target Protein (e.g., BRD4) POI_CRBN->Ternary_CRBN Ub_CRBN Polyubiquitination Ternary_CRBN->Ub_CRBN Ubiquitin Transfer Proteasome_CRBN 26S Proteasome Ub_CRBN->Proteasome_CRBN Degradation_CRBN Target Protein Degradation Proteasome_CRBN->Degradation_CRBN

Caption: General mechanism of VHL- and Cereblon-based PROTACs.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_0 Cell Culture & Treatment cluster_1 Protein Level Quantification cluster_2 Data Analysis A Seed Cells B Treat with PROTAC (Dose-Response & Time-Course) A->B C Cell Lysis B->C F HiBiT Assay (Live Cells) B->F D Protein Quantification (e.g., BCA Assay) C->D E Western Blot D->E G Densitometry Analysis (Western Blot) E->G H Luminescence Reading (HiBiT Assay) F->H I Calculate DC50 & Dmax G->I H->I

Caption: Workflow for evaluating PROTAC-induced protein degradation.

BRD4_Signaling_Pathway BRD4 Signaling and Inhibition by PROTACs BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers localizes to Degradation BRD4 Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 binds to Transcription_Machinery Transcription Machinery Super_Enhancers->Transcription_Machinery recruits Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes activates transcription of Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation PROTAC VHL or CRBN PROTAC PROTAC->BRD4 induces

Caption: Simplified BRD4 signaling pathway and its disruption by PROTACs.

References

A Comparative Guide to Targeted Protein Degradation: Case Studies Utilizing (S,R,S)-Ahpc-Based PROTACs and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of protein degradation technologies, with a focus on PROTACs (Proteolysis Targeting Chimeras) incorporating the (S,R,S)-Ahpc-based VHL E3 ligase ligand. Due to the limited publicly available data on PROTACs using the specific (S,R,S)-Ahpc-peg1-NH2 linker, this guide will utilize a well-characterized (S,R,S)-Ahpc-based PROTAC, MZ1, which targets the BRD4 protein, as a representative case study. This will be compared with another prominent BRD4 degrader, ARV-825, which utilizes a different E3 ligase, and the alternative protein degradation modality of molecular glues.

Core Concept: Hijacking the Ubiquitin-Proteasome System

Targeted protein degradation is a revolutionary strategy that, instead of merely inhibiting a target protein's function, eliminates the protein from the cell. This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). PROTACs and molecular glues are two major classes of small molecules that induce this degradation.

PROTACs are heterobifunctional molecules with two key domains connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The (S,R,S)-Ahpc moiety is a ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design.

Molecular glues , in contrast, are smaller molecules that induce a conformational change in an E3 ligase, enabling it to recognize and bind to a new protein substrate that it would not normally interact with, leading to its degradation.[1][2]

Case Study: BRD4 Degradation by VHL- and Cereblon-Based PROTACs

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established therapeutic target in oncology. Several PROTACs have been developed to induce its degradation. Here, we compare the performance of a VHL-based PROTAC (MZ1) and a Cereblon-based PROTAC (ARV-825).

Quantitative Degradation Data
PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
MZ1 VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM[3]
ARV-825 Cereblon (CRBN)BRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported[3]

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

The following are detailed methodologies for key experiments to assess PROTAC-induced protein degradation.

Western Blotting for Protein Degradation

This technique is widely used to quantify the reduction in target protein levels following PROTAC treatment.[4]

a. Cell Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

b. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

d. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., α-tubulin or GAPDH).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Quantitative Proteomics for Target Selectivity

Mass spectrometry-based quantitative proteomics provides an unbiased view of the entire proteome upon PROTAC treatment, allowing for the assessment of both on-target degradation and off-target effects.

a. Sample Preparation:

  • Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein and a vehicle control.

  • Harvest and lyse the cells.

  • Digest the proteins into peptides using trypsin.

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the labeled peptides by liquid chromatography.

  • Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their abundance.

c. Data Analysis:

  • Identify and quantify proteins across all samples using specialized software.

  • Perform statistical analysis to identify proteins that are significantly downregulated (potential targets) or upregulated upon PROTAC treatment.

Visualizing the Mechanisms and Workflows

Signaling Pathway and PROTAC Intervention

PROTAC_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Acetyl_Histone Acetylated Histones BRD4->Acetyl_Histone Binds to Proteasome 26S Proteasome BRD4->Proteasome Targeted to Transcription_Machinery Transcription Machinery Acetyl_Histone->Transcription_Machinery Recruits Gene_Expression Oncogene Expression (e.g., c-MYC) Transcription_Machinery->Gene_Expression Promotes PROTAC PROTAC ((S,R,S)-Ahpc-based) PROTAC->BRD4 Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->BRD4 Ub Ubiquitin Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degrades

Caption: PROTAC-mediated degradation of BRD4 disrupts its role in oncogene expression.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Lysis 3. Cell Lysis PROTAC_Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Western_Blot 5a. Western Blot Quantification->Western_Blot Proteomics 5b. Quantitative Proteomics Quantification->Proteomics Data_Analysis 6. Data Analysis Western_Blot->Data_Analysis Proteomics->Data_Analysis DC50_Dmax DC50 & Dmax Determination Data_Analysis->DC50_Dmax Selectivity Selectivity Profile Data_Analysis->Selectivity

Caption: A generalized workflow for evaluating the efficacy and selectivity of PROTACs.

Comparison of Protein Degradation Technologies

Degradation_Technologies cluster_protac PROTACs cluster_glue Molecular Glues PROTAC Heterobifunctional (Target Binder + E3 Ligand + Linker) VHL_PROTAC VHL-based (e.g., (S,R,S)-Ahpc) CRBN_PROTAC Cereblon-based Glue Monovalent (Induces new E3-Target Interaction) VHL_PROTAC->Glue Different Mechanism CRBN_PROTAC->Glue Different Structure

Caption: A logical comparison of PROTACs and Molecular Glues for protein degradation.

Conclusion

PROTACs utilizing the (S,R,S)-Ahpc-based scaffold for VHL recruitment are potent inducers of targeted protein degradation. As demonstrated by the case study of MZ1, these molecules can achieve highly efficient and selective degradation of key therapeutic targets like BRD4. The choice between a VHL-based PROTAC, a Cereblon-based PROTAC, or a molecular glue will depend on the specific target, the desired selectivity profile, and the physicochemical properties required for a given application. The experimental protocols outlined in this guide provide a robust framework for the evaluation and comparison of these powerful new therapeutic modalities.

References

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